molecular formula C29H32N4O4S B15621139 VL285

VL285

カタログ番号: B15621139
分子量: 532.7 g/mol
InChIキー: HEDFFPYRFJKXQP-VJTSUQJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VL285 is a useful research compound. Its molecular formula is C29H32N4O4S and its molecular weight is 532.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFFPYRFJKXQP-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of VL285: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 9, 2025 – VL285 is a potent, high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details the core principles of how this compound is utilized in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest, and includes quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this approach. They are composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[1] By incorporating this compound, a PROTAC can effectively "hijack" the VHL E3 ligase, bringing it into close proximity with a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] It is important to note that this compound itself is not a protein degrader but rather a critical component for building VHL-recruiting PROTACs.[1] It can also be used as a competitive inhibitor to validate the VHL-dependent mechanism of action of a PROTAC.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a this compound-based PROTAC is a cyclical process that results in the catalytic degradation of a target protein. The key steps are as follows:

  • Ternary Complex Formation: The PROTAC molecule, containing the this compound moiety, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[2][3] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.[2]

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[2]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.[2]

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[2]

Quantitative Data

The efficacy of this compound as a VHL ligand and its utility in PROTACs have been characterized by various quantitative measures.

ParameterValueDescriptionReference
IC50 (VHL Binding) 0.34 µM (340 nM)The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase. This value indicates its potency as a VHL ligand.[3][4]
HaloPROTAC3-mediated degradation of GFP-HaloTag7 ~50% reduction with excess this compoundCo-treatment with excess this compound significantly reduced the degradation of the target protein by a VHL-recruiting PROTAC, confirming the VHL-dependent mechanism.[5]
p38α Degradation by a this compound-based PROTAC in MCF7 cells ~85% at 1 µMA representative example of the degradation efficiency of a PROTAC utilizing a this compound scaffold.[6]
p38α Degradation by a this compound-based PROTAC in T47D cells ~80% at 1 µMDemonstrates the potent degradative activity of this compound-based PROTACs in a different cell line.[6]

Experimental Protocols

The characterization of this compound and this compound-based PROTACs involves a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the binding affinity of this compound to the VHL protein complex.

  • Principle: A competitive assay where the test compound (this compound) competes with a fluorescently labeled VHL ligand (VHL-Red Ligand) for binding to a 6His-tagged human VHL protein complex. An anti-6His antibody labeled with Europium cryptate is used to detect the tagged VHL complex. When the fluorescent ligand is bound to the VHL complex, FRET occurs between the Europium donor and the red acceptor. Unlabeled ligands will displace the fluorescent ligand, leading to a decrease in the FRET signal.[7]

  • Protocol:

    • Dispense test compounds or standards into a low-volume 384-well white plate.

    • Add the 6His-tagged VHL protein complex to each well.

    • Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the VHL-Red Ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.[7]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is used to measure the kinetics of ternary complex formation.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. To study ternary complex formation, the E3 ligase (VHL) is immobilized on the sensor chip, and a solution containing the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip results in an increase in the SPR signal.

  • Protocol:

    • Immobilize the purified VHL E3 ligase complex onto a sensor chip.

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the this compound-based PROTAC.

    • Inject the solutions over the sensor chip surface and monitor the binding response.

    • Regenerate the sensor surface between injections.

    • Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.[8]

Cellular Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.

  • Protocol:

    • Culture cells to an appropriate confluency and treat with varying concentrations of the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.[6]

Visualizations

The following diagrams illustrate the key concepts related to the mechanism of action of this compound.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC This compound-based PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbPOI Polyubiquitinated Target Protein TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->VHL Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biophysical & Cellular Evaluation VL285_synthesis This compound Moiety PROTAC_synthesis This compound-based PROTAC VL285_synthesis->PROTAC_synthesis Linker_synthesis Linker Linker_synthesis->PROTAC_synthesis Warhead_synthesis Target Ligand (Warhead) Warhead_synthesis->PROTAC_synthesis Binding_Assay VHL Binding Assay (e.g., HTRF) PROTAC_synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR) PROTAC_synthesis->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (e.g., Western Blot) PROTAC_synthesis->Degradation_Assay Data_Analysis Data Analysis (IC50, KD, DC50) Binding_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Workflow for Synthesis and Evaluation

Signaling_Pathway E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer VHL_complex VHL E3 Ligase Complex E2->VHL_complex Ub Transfer Ternary_Complex Ternary Complex VHL_complex->Ternary_Complex PROTAC This compound-PROTAC PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome Proteasomal Degradation Ub_POI->Proteasome

Ubiquitination Signaling Cascade

References

The Core of Targeted Protein Degradation: An In-depth Technical Guide to the VL285-VHL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VL285 is a high-affinity synthetic small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. By incorporating this compound, a PROTAC can effectively recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the this compound-VHL interaction, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of the associated biological pathways and experimental workflows.

Quantitative Binding Affinity of this compound for VHL

The potency of this compound as a VHL ligand is a critical parameter in the design of effective PROTACs. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding of a known substrate or ligand to VHL.

ParameterValueAssay
IC50 0.34 µM[1]Fluorescence Polarization Assay[1]
IC50 340 nM[2][3]VHL Inhibition Assay[2][3]

Note: While the IC50 provides a measure of potency, precise thermodynamic binding parameters such as the dissociation constant (Kd) for this compound binding to VHL determined by methods like Isothermal Titration Calorimetry (ITC) are not widely available in the public domain. Data for the closely related VHL ligand, VH032, is often used as a reference.[4]

The VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL E3 ubiquitin ligase complex plays a pivotal role in cellular homeostasis by targeting proteins for degradation.[4] One of its most well-characterized endogenous substrates is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, creating a recognition site for VHL, which leads to its ubiquitination and proteasomal degradation.[4]

This compound-based PROTACs exploit this natural process.[2][5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, in this case, this compound.[5] The PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex.[4][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

VHL_PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound-Linker-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited to E1_E2 E1 & E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for VHL Binding

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to VHL by measuring its ability to displace a fluorescently labeled ligand.

Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL protein, its rotation slows, leading to a high polarization signal. A competing, non-fluorescent ligand will displace the tracer, causing a decrease in the polarization signal proportional to its binding affinity.

Materials:

  • Purified VHL protein complex (VHL, Elongin B, Elongin C)

  • Fluorescently labeled VHL ligand (e.g., a FAM-labeled peptide derived from HIF-1α)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test compound (this compound)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation: Prepare a solution of the VHL protein complex and the fluorescent tracer in the assay buffer at concentrations optimized for a stable, high polarization signal. Prepare a serial dilution of the test compound (this compound).

  • Assay Plate Setup:

    • Add a fixed volume of the VHL protein/tracer mix to each well of the microplate.

    • Add varying concentrations of the test compound to the wells. Include controls for high polarization (VHL/tracer mix only) and low polarization (tracer only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare VHL Protein, Fluorescent Tracer, and this compound start->prepare_reagents plate_setup Add Reagents to 384-well Plate prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Plot Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorescence Polarization competition assay.

Cellular Degradation Assay (Western Blot)

This method is used to assess the ability of a this compound-based PROTAC to induce the degradation of a target protein in cultured cells.

Principle: Cells are treated with the PROTAC, and the levels of the target protein are quantified by Western blotting. A decrease in the target protein level indicates successful degradation.

Materials:

  • Cultured cells expressing the target protein

  • This compound-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the this compound-based PROTAC or DMSO for a desired time period (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm the degradation is proteasome-dependent.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Advanced Biophysical Characterization Techniques

While specific protocols for this compound are not publicly detailed, the following techniques are standard for in-depth characterization of ligand-protein interactions.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding. The protein is immobilized on the chip, and the ligand is flowed over the surface. The binding and dissociation are monitored in real-time to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Biophysical_Techniques cluster_techniques Biophysical Characterization of this compound-VHL Interaction This compound This compound ITC Isothermal Titration Calorimetry (ITC) This compound->ITC SPR Surface Plasmon Resonance (SPR) This compound->SPR FP Fluorescence Polarization (FP) This compound->FP VHL_Protein VHL Protein VHL_Protein->ITC VHL_Protein->SPR VHL_Protein->FP Binding_Parameters Thermodynamic and Kinetic Parameters ITC->Binding_Parameters Determines: Kd, ΔH, ΔS, n SPR->Binding_Parameters Determines: ka, kd, Kd FP->Binding_Parameters Determines: IC50, Ki

Caption: Overview of biophysical techniques for characterizing ligand-protein interactions.

Conclusion

This compound is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase, making it an invaluable tool in the development of PROTACs for targeted protein degradation. Understanding its binding affinity and the methodologies to characterize its interaction with VHL is fundamental for researchers in drug discovery and chemical biology. The data and protocols provided in this guide serve as a comprehensive resource for the application of this compound in advancing the frontier of targeted therapeutics.

References

Unveiling VL285: A Technical Guide to a Potent VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, small molecule modulators of E3 ubiquitin ligases have emerged as critical tools. Among these, VL285 has garnered significant attention as a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visualizations of key biological pathways are presented to facilitate its effective use in research and drug discovery.

This compound serves as a foundational component in the design of PROTACs, which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins.[1] By chemically linking a this compound moiety to a ligand for a target protein, researchers can create powerful molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific proteins of interest.[2]

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a complex chemical architecture optimized for high-affinity binding to the VHL E3 ligase. Its structure is characterized by a core scaffold that presents key functional groups for interaction with the VHL protein.

PropertyValueReference
Molecular Formula C₂₉H₃₂N₄O₄S[3]
Molecular Weight 532.65 g/mol [3]
CAS Number 1448188-57-5[3]
Appearance White to off-white solid[3]
Solubility DMSO: 100 mg/mL (187.74 mM)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3]
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C--INVALID-LINK--CN3C(=O)--INVALID-LINK--N4CC5=CC=CC=C5C4=O[3]
InChI Key KNZQRBRUYSXXRG-VTZPFEBOSA-N[4]

A closely related analog, This compound Phenol , is also utilized in research and as a building block for PROTAC synthesis.[4]

PropertyValueReference
Molecular Formula C₂₉H₃₂N₄O₅S[4]
Molecular Weight 548.65 g/mol [4]
CAS Number 1448188-69-9[4]

A derivative, (S,R,S)-VL285 Phenol-C2-NH2 hydrochloride , is designed to facilitate the synthesis of PROTACs by providing a reactive amine group for linker attachment.

PropertyValueReference
Molecular Formula C₃₁H₃₇N₅O₅S · xHCl
Molecular Weight 591.72 g/mol (free base)

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC. The mechanism of action for a this compound-based PROTAC can be summarized in the following steps, which form a catalytic cycle:

  • Ternary Complex Formation : The PROTAC, containing the this compound moiety, simultaneously binds to the VHL E3 ligase and the target Protein of Interest (POI), forming a key ternary complex (VHL-PROTAC-POI).[1][5]

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1]

  • Recycling : The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.[1]

PROTAC_Mechanism This compound-based PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds to PROTAC This compound-based PROTAC PROTAC->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Binds to E2 E2-Ub Enzyme E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

This compound-based PROTAC Mechanism of Action

Experimental Protocols

Synthesis of a this compound-Based PROTAC

The synthesis of a PROTAC using this compound typically involves the conjugation of three components: the this compound VHL ligand, a flexible linker, and a ligand for the protein of interest. A common synthetic strategy is the use of "click chemistry" or amide bond formation.[6][7]

General Protocol for PROTAC Synthesis via Amide Coupling: [7]

  • Preparation of Precursors :

    • Synthesize or procure a derivative of the POI ligand functionalized with a carboxylic acid on a suitable linker attachment point.

    • Synthesize or procure a derivative of this compound with a free amine, such as (S,R,S)-VL285 Phenol-C2-NH2.

  • Amide Coupling Reaction :

    • Dissolve the POI ligand-linker-COOH (1 equivalent) and the this compound-amine derivative (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a peptide coupling reagent, such as HATU (1.2 equivalents), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification :

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization :

    • Confirm the identity and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start Start reagents Prepare Reagents: - POI Ligand-Linker-COOH - this compound-Amine - Coupling Reagents (HATU, DIPEA) - Solvent (DMF) start->reagents reaction Amide Coupling Reaction (Room Temperature, Overnight) reagents->reaction monitoring Monitor Reaction (LC-MS) reaction->monitoring monitoring->reaction Incomplete purification Purification (Reverse-Phase HPLC) monitoring->purification Reaction Complete characterization Characterization (NMR, HRMS) purification->characterization end End characterization->end

PROTAC Synthesis Workflow
Western Blotting for Protein Degradation

A fundamental experiment to validate the efficacy of a this compound-based PROTAC is to measure the reduction in the target protein levels in cells. Western blotting is the most common technique for this purpose.[8]

Detailed Protocol for Immunoblotting: [8]

  • Cell Culture and Treatment :

    • Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clear them by centrifugation.

  • Protein Quantification :

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer :

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a cornerstone molecule in the field of targeted protein degradation, offering a robust and high-affinity handle for recruiting the VHL E3 ubiquitin ligase. Its well-characterized properties and versatile chemistry make it an invaluable tool for the design and synthesis of novel PROTACs aimed at a wide array of therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their quest for new medicines and a deeper understanding of cellular protein homeostasis. As the field of targeted protein degradation continues to expand, the importance and utility of foundational molecules like this compound will undoubtedly continue to grow.

References

VL285 as a VHL E3 Ligase Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VL285 is a potent and high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This central role has positioned this compound as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. By chemically linking this compound to a ligand for a protein of interest, the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, including its physicochemical and biological properties, detailed experimental protocols for its application, and a depiction of the relevant biological pathways.

Introduction

Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a high-affinity "warhead" for the VHL E3 ligase. Its incorporation into a PROTAC enables the hijacking of the cell's natural protein disposal machinery to selectively eliminate a target protein. This compound's well-characterized binding to VHL makes it a valuable and widely used component in the design and synthesis of VHL-based PROTACs for a diverse range of therapeutic targets.

Physicochemical and Biological Properties of this compound

This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a synthetic small molecule designed for high-affinity binding to the substrate recognition pocket of the VHL E3 ligase.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide[2]
Molecular Formula C₂₉H₃₂N₄O₄S[1]
Molecular Weight 532.66 g/mol [1]
CAS Number 1448188-57-5[1]
Solubility Soluble in DMSO[1]
Melting Point Not reported in publicly available literature.
Appearance White to off-white solid.

Table 2: Biological Properties of this compound

ParameterValueDescriptionReference(s)
Target von Hippel-Lindau (VHL) E3 ubiquitin ligaseThis compound binds to the substrate recognition subunit of the VHL E3 ligase complex.[3]
IC₅₀ (VHL Binding) 0.34 µM (340 nM)The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase, indicating its potency as a VHL ligand.[3][4]
Kd (Binding Affinity) Not explicitly reported in publicly available literature.The dissociation constant (Kd) is a direct measure of binding affinity. While not found for this compound, related VHL ligands have Kd values in the nanomolar range.

Mechanism of Action in PROTACs

This compound functions as the VHL-recruiting moiety within a PROTAC molecule. The general mechanism of a this compound-based PROTAC follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule, containing this compound, a linker, and a POI-binding ligand, simultaneously binds to both the VHL E3 ligase and the target protein, forming a stable ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, the cell's primary protein degradation machinery.

  • Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and VHL E3 ligase, initiating another round of degradation.

VHL_PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC This compound-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2->VHL Charges Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Experimental Protocols

Synthesis of this compound
  • A protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.

  • An (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid moiety.

  • A 4-(4-methylthiazol-5-yl)benzylamine derivative.

The synthesis would involve standard peptide coupling reactions, protection and deprotection steps, and purification by chromatography. Researchers requiring this compound are advised to procure it from a reputable chemical supplier or to consult specialized synthetic chemistry literature for the synthesis of related VHL ligands.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for VHL Binding Affinity

This protocol is adapted for determining the binding affinity of this compound to the VHL E3 ligase complex.

Objective: To determine the IC₅₀ and subsequently the binding affinity (Kᵢ) of this compound for the VHL complex by competitive displacement of a fluorescently labeled VHL ligand.

Materials:

  • Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., a BODIPY- or terbium-labeled VHL ligand)

  • Anti-His antibody conjugated to a FRET donor (e.g., Europium or Terbium)

  • This compound

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • TR-FRET compatible microplates (e.g., 384-well black plates)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare solutions of the VBC complex, fluorescent VHL ligand, and FRET donor-conjugated antibody in assay buffer at their optimal concentrations (determined through initial titration experiments).

  • Assay Setup:

    • Add the VBC complex and the FRET donor-conjugated anti-His antibody to the wells of the microplate and incubate to allow for binding.

    • Add the serially diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the wells.

    • Initiate the binding reaction by adding the fluorescently labeled VHL ligand to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand for VHL.

TR_FRET_Workflow start Start prep Prepare Reagents: - VBC Complex - Fluorescent Ligand - FRET Donor Antibody - this compound Dilutions start->prep setup Assay Plate Setup: 1. Add VBC Complex & Donor Ab 2. Add this compound/Vehicle 3. Add Fluorescent Ligand prep->setup incubate Incubate at RT (60-120 min, protected from light) setup->incubate read Read TR-FRET Signal (Donor & Acceptor Emission) incubate->read analyze Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 & Ki read->analyze end End analyze->end

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cultured cells after treatment with a this compound-based PROTAC.

Objective: To quantify the reduction in the level of a target protein following treatment with a this compound-based PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control. For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132) can be performed.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).

Western_Blot_Workflow start Start cell_culture Cell Seeding & Overnight Incubation start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: - Band Densitometry - Normalization - Determine DC50 detection->analysis end End analysis->end

Conclusion

This compound is a cornerstone molecule in the field of targeted protein degradation. Its high affinity and well-defined interaction with the VHL E3 ligase make it an indispensable tool for the development of VHL-recruiting PROTACs. This technical guide provides essential data and protocols to aid researchers in the effective utilization of this compound for the degradation of a wide array of protein targets. The continued application and derivatization of this compound will undoubtedly contribute to the advancement of novel therapeutics and a deeper understanding of cellular protein homeostasis.

References

The Architect of Degradation: A Technical Guide to VL285 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic elimination of disease-causing proteins offers a paradigm shift from traditional inhibition-based therapies. At the heart of this approach lie proteolysis-targeting chimeras (PROTACs), sophisticated bifunctional molecules engineered to hijack the cell's own protein disposal machinery. A critical component in the design of many potent PROTACs is VL285, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of this compound's core function, presenting key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of novel protein degraders.

The this compound-VHL Axis: A Gateway to Targeted Degradation

This compound serves as the essential E3 ligase-recruiting moiety in a PROTAC. Its high-affinity and specific binding to VHL enables the formation of a ternary complex, bringing a protein of interest (POI) into close proximity with the VHL E3 ligase machinery.[1][2] This induced proximity is the critical first step in a catalytic cycle that results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3] The catalytic nature of this process allows a single PROTAC molecule to orchestrate the degradation of multiple target protein molecules, leading to profound and sustained protein knockdown.[3]

The selection of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy and cellular activity. VHL-based PROTACs, such as those incorporating this compound or similar ligands, have demonstrated broad activity across a wide range of cell lines.[4] This can be a significant advantage over PROTACs that recruit other E3 ligases like Cereblon (CRBN), whose efficacy can be more dependent on the expression levels of the ligase in a particular cell type.[4]

VHL_Mediated_Degradation cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC This compound-Linker-POI Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ternary_Complex POI-PROTAC-VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->PROTAC Catalytic Release Ternary_Complex->Ub Ubiquitination

Figure 1. Mechanism of this compound-based PROTAC-mediated protein degradation.

Quantitative Assessment of this compound-Based PROTAC Efficacy

The performance of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Two key parameters are used to quantify this:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

Below is a summary of the degradation performance of well-characterized VHL-recruiting PROTACs, which utilize this compound or functionally similar VHL ligands, against the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators implicated in cancer.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell LineDC50DmaxReference(s)
MZ1 VHLBRD4 (preferential)H6618 nM>90% at 100 nM[2][5]
BRD4H83823 nMComplete at 100 nM[5]
BRD2/3/4HeLa< 100 nMNot specified[6]
ARV-771 VHLBRD2/3/422Rv1 (CRPC)< 5 nMNot specified[1][7]
BRD2/3/4VCaP (CRPC)< 1 nMNot specified

CRPC: Castration-Resistant Prostate Cancer

Core Experimental Protocols for Characterizing this compound-Based Degraders

Robust and reproducible experimental data is the cornerstone of PROTAC development. The following section details the methodologies for key assays used to characterize the efficacy and mechanism of action of this compound-based degraders.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Characterization In Vitro & Cellular Characterization cluster_Analysis Data Analysis Design Design this compound-based PROTAC Synthesis Chemical Synthesis Design->Synthesis Binding Target Engagement Assay (e.g., NanoBRET) Synthesis->Binding Ternary Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation Assay (Western Blot / HiBiT) Ubiquitination->Degradation Data Determine DC50 & Dmax Degradation->Data

References

VL285: A Technical Guide to Solubility and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent and widely utilized E3 ubiquitin ligase VHL (von Hippel-Lindau) ligand. It serves as a crucial component in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. By itself, this compound acts as a competitive inhibitor for VHL-recruiting PROTACs, making it an indispensable tool for validating the mechanism of action of these novel drugs.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and the development of robust and reliable experimental assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its role in relevant biological pathways and experimental workflows.

Solubility of this compound

The solubility of a compound is a critical factor that influences its handling, formulation, and biological activity. While comprehensive aqueous solubility data for this compound is not extensively documented in publicly available literature, its solubility in common organic solvents has been reported by various chemical suppliers. Poor aqueous solubility is a recognized challenge for many VHL ligands, often necessitating the use of co-solvents or formulation strategies in biological assays.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in organic solvents. It is important to note that these values can be influenced by factors such as the purity of the compound, the specific batch, and the experimental conditions under which solubility was determined.

SolventSolubility Range (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 10≥ 18.77Soluble.[2]
Dimethyl Sulfoxide (DMSO)26.6350Maximum concentration reported.
Ethanol1 - 101.88 - 18.77Sparingly soluble.[2]
Ethanol10.6520Maximum concentration reported.

Molecular Weight of this compound: 532.66 g/mol

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

For researchers needing to determine the aqueous solubility of this compound, particularly in biologically relevant buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature and pH.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the aqueous buffer to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired aqueous buffer to the vial.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The presence of undissolved solid should be maintained throughout the equilibration period.

  • Separation of Undissolved Solid:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining fine particles.

  • Quantification by HPLC:

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions by HPLC.

    • Develop an appropriate HPLC method to achieve good separation and detection of this compound.

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific buffer at the tested temperature and pH.

    • Report the solubility in units such as mg/mL or µM.

Stability of this compound

The stability of this compound is crucial for ensuring the reproducibility of experimental results and for determining its shelf-life as a chemical reagent.

General Stability and Storage
Storage ConditionReported StabilityNotes
-20°C (Solid)≥ 4 yearsStore in a dry, sealed container.[2]
In solvent (-80°C)6 monthsFor solutions in solvents like DMSO.
In solvent (-20°C)1 monthFor solutions in solvents like DMSO.
Experimental Protocol: Assessing Stability in Solution by HPLC

To evaluate the stability of this compound in a specific solvent or buffer over time and under different conditions (e.g., temperature, light exposure), a stability-indicating HPLC method is employed.

Objective: To quantify the degradation of this compound in solution over time under defined storage conditions.

Materials:

  • This compound stock solution in the solvent/buffer of interest

  • HPLC system with a UV-Vis or PDA detector

  • Validated stability-indicating HPLC method (a method that can separate the intact this compound from its potential degradation products)

  • Temperature-controlled storage units (e.g., incubators, refrigerators)

  • Light-protected containers (e.g., amber vials)

Procedure:

  • Preparation of Stability Samples:

    • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

    • Aliquot the solution into multiple vials to be stored under different conditions (e.g., 4°C, 25°C, 40°C).

    • Include a set of samples protected from light to assess photostability.

    • Prepare a "time zero" sample for immediate analysis.

  • Sample Storage and Time Points:

    • Store the prepared samples under the specified conditions.

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

  • HPLC Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Record the peak area of the intact this compound.

  • Data Analysis and Reporting:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • The results will provide a stability profile of this compound under the tested conditions.

Visualizing the Role of this compound

Signaling Pathway: PROTAC Mechanism of Action

This compound functions as the VHL-binding component of a PROTAC. The PROTAC, a heterobifunctional molecule, brings a target Protein of Interest (POI) into close proximity with the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (this compound-Linker-POI Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ub Ubiquitin POI_Ub Polyubiquitinated POI Ub->POI_Ub Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway involving a this compound-based ligand.

Experimental Workflow: Competitive Inhibition Assay

To confirm that a PROTAC's activity is dependent on its binding to VHL, a competitive inhibition assay is performed. In this experiment, cells are treated with the PROTAC in the presence and absence of an excess of free this compound. If the PROTAC-induced degradation of the target protein is reduced or abolished in the presence of this compound, it confirms a VHL-dependent mechanism.

Competitive_Inhibition_Workflow cluster_workflow Competitive Inhibition Assay Workflow cluster_outcomes Expected Outcomes start Seed cells expressing target protein treat_protac Treat with PROTAC start->treat_protac treat_combo Treat with PROTAC + excess this compound start->treat_combo incubate Incubate for a defined time period treat_protac->incubate treat_combo->incubate lyse Cell Lysis incubate->lyse analyze Analyze protein levels (e.g., Western Blot, Mass Spec) lyse->analyze outcome_protac Target protein degradation observed analyze->outcome_protac From PROTAC only outcome_combo Target protein degradation is rescued analyze->outcome_combo From PROTAC + this compound

Caption: Workflow for a competitive inhibition assay using this compound.

References

Foundational Research on VL285 Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and application of VL285 and its analogs in targeted protein degradation.

This compound is a potent and versatile small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the advancement of targeted protein degradation (TPD). As a key component of Proteolysis-Targeting Chimeras (PROTACs), this compound enables the selective elimination of disease-causing proteins by hijacking the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the foundational research on this compound analogs, tailored for researchers, scientists, and drug development professionals. We delve into the core mechanism of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Core Mechanism of Action and Signaling Pathway

This compound and its analogs function as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand like this compound. The PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2][3][4]

Below is a diagram illustrating the signaling pathway of a this compound-based PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound-based PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_PROTAC_VHL POI-PROTAC-VHL Ub Ubiquitin Ub->POI_PROTAC_VHL Ubiquitination Proteasome 26S Proteasome Degraded_POI Proteasome->Degraded_POI Degraded Peptides POI_ub Polyubiquitinated POI POI_PROTAC_VHL->POI_ub Polyubiquitination POI_ub->Proteasome Recognition & Degradation Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (with linker attachment site) Functionalized_POI Functionalized POI Ligand POI_ligand->Functionalized_POI Linker Attachment VL285_analog This compound Analog (with linker attachment site) Functionalized_VHL Functionalized This compound Analog VL285_analog->Functionalized_VHL Linker Attachment Linker Linker Synthesis Coupling Coupling Reaction (e.g., Amide, Click) Purification Purified PROTAC Coupling->Purification Purification (HPLC) Characterization Final PROTAC Purification->Characterization Characterization (NMR, MS) Degradation_Assay_Workflow cluster_assay Protein Degradation Assay Workflow start Start: Plate Cells treatment Treat with PROTAC (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab imaging Chemiluminescent Imaging secondary_ab->imaging analysis Data Analysis (Densitometry) imaging->analysis results Determine DC50 & Dmax analysis->results

References

Methodological & Application

Application Notes and Protocols for Cellular Assays Using VL285-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VL285, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, in the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation in cellular contexts. Detailed protocols for key experiments are provided to assess the efficacy and mechanism of action of this compound-based PROTACs.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2][3]

This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[1][2] By incorporating this compound, a PROTAC can effectively bring the POI into proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] this compound itself does not degrade proteins but is a critical component of VHL-recruiting PROTACs. It can also be used as a competitive inhibitor to confirm that the degradation induced by a PROTAC is VHL-dependent.

Mechanism of Action

The mechanism of a this compound-based PROTAC involves several key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a ternary complex.[3]

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is released and can catalytically induce the degradation of more POI molecules.

This process leads to the selective removal of the target protein, thereby impacting downstream signaling pathways. For instance, the degradation of a protein like BRD4 can lead to the downregulation of oncogenes such as c-Myc.

Data Presentation

The efficacy of a this compound-based PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the degradation profiles of representative VHL-recruiting PROTACs in various cancer cell lines.

Table 1: Degradation of KRAS G12C by VHL-Recruiting PROTAC LC-2 in Cancer Cell Lines [4]

Cell LineCancer TypeDC50 (µM)Dmax (%)
MIA PaCa-2Pancreatic0.25>90
NCI-H358Lung0.76>90
NCI-H2122Lung0.40>90
NCI-H1792Lung0.38>90
SW1573Lung0.35>90

Table 2: Degradation of BRD4 by VHL-Recruiting PROTAC MZ1 in HeLa Cells [5]

Time PointConcentration (µM)% BRD4 Remaining
24h0.01~80
24h0.1~20
24h1<10

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the cellular activity of this compound-based PROTACs.

Protocol 1: Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[2]

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: After 24 hours, treat the cells with various concentrations of the this compound-based PROTAC.

  • Incubation: Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL).[6]

Materials:

  • Cells expressing the POI and VHL

  • This compound-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the POI or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the this compound-based PROTAC and a proteasome inhibitor (to prevent degradation of the POI) for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the primary antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluted samples by western blotting using antibodies against the POI and VHL to detect the co-immunoprecipitated proteins.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a this compound-based PROTAC.

BRD4_Degradation_Pathway PROTAC This compound-BRD4 PROTAC Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc c-Myc Transcription BRD4->cMyc Activates VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc Downregulation of Proliferation Cancer Cell Proliferation cMyc->Proliferation Inhibition of

Caption: Signaling pathway of BRD4 degradation by a this compound-based PROTAC.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes: Conjugation of VL285 to a Protein of Interest Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system.[1] The recruitment of VHL to a specific protein of interest (POI) by a bifunctional molecule can induce the ubiquitination and subsequent proteasomal degradation of that protein. This strategy forms the basis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeting previously "undruggable" proteins.[2][3][4]

These application notes provide detailed protocols for the covalent conjugation of a this compound derivative to a ligand that binds a protein of interest, thereby creating a PROTAC. The protocols described herein cover three common and robust bioconjugation strategies:

  • Amine-reactive conjugation via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine (B10760008) residues) on the POI ligand.[5]

  • Thiol-reactive conjugation via maleimide (B117702) chemistry, targeting sulfhydryl groups (e.g., cysteine residues) on the POI ligand.[1][6]

  • Bioorthogonal "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), offering high specificity and biocompatibility.[7][]

Data Presentation

For successful bioconjugation, it is crucial to understand the properties of the reactive molecules. The following tables summarize key quantitative data for representative this compound derivatives and common crosslinkers.

Table 1: Properties of Functionalized this compound Derivatives (Hypothetical)

This compound DerivativeFunctional GroupMolecular Weight ( g/mol )Reactive Towards
This compound-NHS EsterN-Hydroxysuccinimide Ester~650Primary Amines (-NH₂)
This compound-MaleimideMaleimide~620Thiols (-SH)
This compound-AzideAzide (B81097)~580Alkynes

Table 2: Properties of Common Heterobifunctional Crosslinkers

CrosslinkerFunctional Group 1Functional Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )
SM(PEG)₄NHS EsterMaleimide17.6443.43
DBCO-PEG₄-NHS EsterNHS EsterDibenzocyclooctyne17.6589.63
Azido-PEG₄-MaleimideMaleimideAzide17.6398.39

Signaling and Workflow Diagrams

Visualizing the underlying biological pathways and experimental procedures is essential for understanding the context and execution of the conjugation protocols.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound-Linker-POI_Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL binds POI Protein of Interest (POI) PROTAC->POI binds VHL_PROTAC_POI VHL-PROTAC-POI Ternary Complex VHL->VHL_PROTAC_POI Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->VHL_PROTAC_POI Ub Ubiquitin Ub->VHL_PROTAC_POI transfers Degraded_POI Degraded Peptides Proteasome->Degraded_POI VHL_PROTAC_POI->POI Ubiquitination

Caption: Mechanism of action of a this compound-based PROTAC.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIFa_N HIF-1α OH_HIFa_N Hydroxylated HIF-1α PHD_N Prolyl Hydroxylases (PHDs) PHD_N->HIFa_N hydroxylates O2_N O₂ O2_N->PHD_N activates VHL_N VHL E3 Ligase OH_HIFa_N->VHL_N binds Proteasome_N Proteasome OH_HIFa_N->Proteasome_N degraded by VHL_N->OH_HIFa_N ubiquitinates Ub_N Ubiquitin Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-1α HIFb_H HIF-1β HIFa_H->HIFb_H dimerizes with PHD_H PHDs (inactive) O2_H Low O₂ O2_H->PHD_H inactivates HIF_Complex_H HIF-1α/β Complex Nucleus_H Nucleus HIF_Complex_H->Nucleus_H translocates to HRE_H Hypoxia Response Element (HRE) Nucleus_H->HRE_H binds Gene_Expression_H Target Gene Expression (e.g., VEGF, GLUT1) HRE_H->Gene_Expression_H activates

Caption: The VHL-HIF signaling pathway in normoxia and hypoxia.

Conjugation_Workflow POI_Ligand Protein of Interest Ligand Reaction Conjugation Reaction (e.g., NHS ester, Maleimide, SPAAC) POI_Ligand->Reaction VL285_Derivative Functionalized This compound Derivative VL285_Derivative->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Characterization Final_PROTAC This compound-POI Ligand Conjugate (PROTAC) Characterization->Final_PROTAC

Caption: General workflow for this compound conjugation.

Experimental Protocols

The following protocols provide step-by-step instructions for the three main conjugation chemistries. Note: These are general protocols and may require optimization based on the specific properties of the POI ligand.

Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester

This protocol describes the conjugation of a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to a POI ligand with accessible primary amines (e.g., lysine residues).[5][9]

Materials:

  • POI ligand in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

  • Prepare the POI Ligand:

    • Dissolve the POI ligand in the reaction buffer at a concentration of 1-10 mg/mL.[5] If the ligand is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Prepare the this compound-NHS Ester Stock Solution:

    • Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the volume of the this compound-NHS Ester stock solution needed for a 10-20 fold molar excess relative to the POI ligand.[10]

    • While gently stirring or vortexing the POI ligand solution, slowly add the calculated volume of the this compound-NHS Ester stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound-NHS Ester and byproducts by purifying the conjugate using SEC or dialysis.

  • Characterization and Storage:

    • Confirm successful conjugation and purity using SDS-PAGE and/or mass spectrometry.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in a suitable buffer (e.g., PBS with 50% glycerol) for long-term storage.

Protocol 2: Thiol-Reactive Conjugation using this compound-Maleimide

This protocol details the conjugation of a this compound derivative containing a maleimide group to a POI ligand with accessible thiol groups (e.g., cysteine residues).[6][11]

Materials:

  • POI ligand with at least one free thiol group

  • This compound-Maleimide

  • Anhydrous DMSO or DMF

  • Reaction buffer: PBS or other thiol-free buffer, pH 7.0-7.5, degassed

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare the POI Ligand:

    • Dissolve the POI ligand in degassed reaction buffer at a concentration of 1-10 mg/mL.[11]

    • If the ligand has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare the this compound-Maleimide Stock Solution:

    • Allow the vial of this compound-Maleimide to equilibrate to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound-Maleimide stock solution to the POI ligand solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Purification:

    • Purify the conjugate from unreacted this compound-Maleimide using SEC or dialysis.

  • Characterization and Storage:

    • Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation.

    • Store the purified conjugate as described in Protocol 1.

Protocol 3: Bioorthogonal Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "click chemistry" protocol describes the reaction between a this compound derivative functionalized with a strained alkyne (e.g., DBCO) and a POI ligand containing an azide group.[7][12] This method is highly specific and can be performed in complex biological mixtures.

Materials:

  • Azide-modified POI ligand

  • This compound-DBCO (or other strained alkyne)

  • Reaction buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare the Azide-Modified POI Ligand:

    • The azide functional group must be incorporated into the POI ligand prior to this protocol, for example, through chemical modification of an amine or by incorporation of an azide-bearing unnatural amino acid.

    • Dissolve the azide-modified ligand in the reaction buffer at a suitable concentration.

  • Prepare the this compound-DBCO Stock Solution:

    • Prepare a 10 mM stock solution of this compound-DBCO in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound-DBCO stock solution to the azide-modified POI ligand solution.[7] The final concentration of DMSO should be kept below 5% (v/v) to maintain protein stability.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[7] Reaction times may be shorter depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents.

  • Characterization and Storage:

    • Confirm the formation of the triazole linkage and the purity of the conjugate by mass spectrometry and SDS-PAGE.

    • Store the final PROTAC molecule as described in the previous protocols.

References

Application Notes and Protocols for VL285-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This approach has expanded the "druggable" proteome, offering potential solutions for targets previously considered intractable.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2]

VL285 is a potent and versatile small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to selectively tag a protein of interest (POI) for degradation by the proteasome.[4][5] These application notes provide a comprehensive guide to utilizing this compound-based PROTACs, including detailed experimental protocols, data interpretation, and visual workflows.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs containing this compound function by forming a ternary complex, acting as a molecular bridge between the VHL E3 ligase and the target protein.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6][7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[1][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

VHL_Mediated_Degradation cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC This compound-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ternary->PROTAC Release PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary E1, E2 enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: VHL-mediated targeted protein degradation pathway.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by two key parameters: DC50 and Dmax.[4]

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[4] A lower DC50 value indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[4]

The choice of E3 ligase ligand can significantly impact PROTAC performance. VHL-based PROTACs, such as those using this compound, have demonstrated broader activity across different cell lines compared to Cereblon (CRBN)-based PROTACs, whose efficacy can be more cell-type dependent.[3]

Table 1: Comparative Performance of VHL vs. CRBN-Recruiting PROTACs for BRD4 Degradation

ParameterMZ1 (VHL Recruiter)dBET1 (CRBN Recruiter)Reference
Target Protein BRD4BRD4[3]
DC50 15 nM25 nM[3]
Dmax >95%>90%[3]
Cell Line HeLaHeLa[3]

Note: Data is illustrative, based on well-characterized PROTACs. MZ1 utilizes a VHL ligand functionally similar to this compound.[3] Actual values must be determined empirically for each new PROTAC-target combination.

Experimental Protocols

Rigorous and reproducible protocols are essential for evaluating the performance of this compound-based degraders.

Protocol 1: Target Protein Degradation Assay by Western Blotting

This is the foundational assay to quantify the extent of target protein degradation induced by a PROTAC.[4]

Objective: To determine the DC50 and Dmax of a this compound-based PROTAC for a specific target protein.

WB_Workflow start Start: Seed Cells treatment Treat cells with PROTAC (dose-response & time-course) start->treatment lysis Wash with PBS & Lyse Cells (RIPA buffer + inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE Separation quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (5% BSA or Milk) transfer->blocking primary_ab Incubate with Primary Antibody (Target & Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab visualize Visualize Bands (ECL Substrate) secondary_ab->visualize analyze Densitometry Analysis (Normalize to Loading Control) visualize->analyze end Calculate DC50 & Dmax analyze->end

Caption: Experimental workflow for Western Blotting analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates and allow them to adhere overnight.[4]

    • Prepare a serial dilution of the this compound-based PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[4] Include a vehicle-only control (e.g., DMSO).[2]

    • Treat the cells and incubate for a specified period (e.g., 4, 8, 16, or 24 hours).[5]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[4]

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[2]

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[4]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]

    • Transfer the separated proteins to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[4]

    • Normalize the target protein band intensity to the corresponding loading control band intensity.[3]

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.[4]

    • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[3]

Protocol 2: Orthogonal Validation using Quantitative Mass Spectrometry

To ensure the observed protein loss is due to specific, on-target degradation and not other effects, a global proteomics analysis is recommended.[6] This method assesses the specificity of the PROTAC and identifies potential off-target protein degradation.[6]

Objective: To profile the entire proteome after PROTAC treatment to confirm degradation specificity and identify off-target effects.

Proteomics_Workflow start Start: Cell Culture & Treatment (PROTAC vs. Vehicle) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT-10plex) digestion->labeling fractionation Peptide Fractionation labeling->fractionation lcms LC-MS/MS Analysis (High-Resolution Mass Spectrometer) fractionation->lcms data_analysis Data Analysis: - Protein Identification - Quantification - Statistical Analysis lcms->data_analysis end Output: - On-Target Selectivity - Off-Target Identification data_analysis->end

Caption: Global proteomics workflow for specificity analysis.

Methodology:

  • Sample Preparation:

    • Treat cells with the this compound-based PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a vehicle control. Include multiple biological replicates.

    • Lyse cells, extract proteins, and quantify as described in Protocol 1.

    • Perform in-solution trypsin digestion to generate peptides.

  • Isobaric Labeling:

    • Label the peptide samples from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric tags (e.g., TMT, iTRAQ).[8] This allows for multiplexing and accurate relative quantification of proteins across samples in a single MS run.[8][9]

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze using liquid chromatography coupled to a high-resolution tandem mass spectrometer.[10]

    • The mass spectrometer will fragment the peptides and the isobaric tags, releasing reporter ions whose intensities correspond to the relative abundance of the peptide in each sample.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.

    • The primary target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-target effects that require further validation.[11]

Table 2: Summary of Orthogonal Methods for Validation of Degradation

MethodPurposeKey OutputReference
Proteasome Inhibition Confirms degradation is proteasome-dependentRescue of target protein degradation upon co-treatment with a proteasome inhibitor (e.g., MG132)[5]
Quantitative Proteomics (MS) Assesses degradation specificity and identifies off-targetsGlobal protein expression profile[6][8]
Cellular Thermal Shift Assay (CETSA) Confirms direct binding (target engagement) of the PROTAC to the target protein in cellsIncreased thermal stability of the target protein in the presence of the PROTAC[3]
NanoBRET™ Assay Measures ternary complex formation in live cellsBioluminescence resonance energy transfer signal indicates proximity of target and E3 ligase[5]
Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the PROTAC physically binds to its intended target protein within the complex environment of the cell.[3]

Objective: To confirm target engagement by observing a PROTAC-induced thermal stabilization of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the this compound-based PROTAC at a fixed concentration (e.g., 10x DC50) or a vehicle control for a short period (e.g., 1-2 hours).[3]

  • Heat Challenge: Harvest the cells, resuspend them in PBS, and divide the suspension into several aliquots. Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should remain on ice as a non-heated control.[3]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of remaining target protein by Western Blotting as described in Protocol 1.

  • Data Interpretation: A successful target engagement will result in the target protein being more resistant to heat-induced denaturation in the PROTAC-treated samples compared to the vehicle control. This is observed as more soluble protein remaining at higher temperatures, causing a rightward shift in the melting curve.

References

Application Notes and Protocols: Design and Synthesis of Linkers for VL285-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles of linker design and the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These application notes are intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

This compound is a high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It serves as a critical component in the design of PROTACs, acting as the E3 ligase recruiting element.[1] By incorporating this compound into a PROTAC construct, researchers can induce the ubiquitination and subsequent degradation of a target protein by the proteasome.[1] The design of the linker connecting this compound to a POI ligand is a critical determinant of the resulting PROTAC's efficacy and pharmacological properties.[2]

Mechanism of Action of this compound-Based PROTACs

The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase.[1][2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

Caption: Mechanism of Action for a this compound-based PROTAC.

Linker Design Principles

The linker is a crucial element that influences a PROTAC's ability to form a stable and productive ternary complex, as well as its overall drug-like properties.[2] Key considerations for linker design include:

  • Length and Composition: The linker must be of an optimal length to span the distance between the POI and VHL ligase without inducing steric clash. Common linker compositions include polyethylene (B3416737) glycol (PEG) and alkyl chains to enhance solubility and provide appropriate spacing.

  • Flexibility and Rigidity: The linker's flexibility can impact the entropy of ternary complex formation. A balance between flexibility and rigidity is often sought to facilitate optimal protein-protein interactions.

  • Attachment Points: The points at which the linker is connected to both the POI ligand and this compound are critical. These connections must not interfere with the binding of each ligand to its respective protein.[2] this compound has been designed with a suitable exit vector for linker attachment.[1]

  • Physicochemical Properties: The linker can be modified to improve the PROTAC's solubility, cell permeability, and metabolic stability.

Synthesis of this compound-Based PROTACs

The synthesis of a this compound-based PROTAC typically involves the conjugation of a this compound-linker building block to a ligand for the protein of interest. These building blocks are often commercially available and feature a reactive functional group at the terminus of the linker, such as an amine, for facile conjugation.[3]

A common and efficient method for the final conjugation step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry."

VL285_PROTAC_Synthesis cluster_0 PROTAC Synthesis Workflow (Click Chemistry) VL285_Azide This compound-Linker-Azide Reaction Click Reaction (CuAAC) VL285_Azide->Reaction POI_Alkyne POI Ligand-Linker-Alkyne POI_Alkyne->Reaction Reagents Reagents: - Copper(II) Sulfate (B86663) - Sodium Ascorbate (B8700270) - Solvent (e.g., t-BuOH/H2O) Reagents->Reaction VL285_PROTAC Final this compound-PROTAC Conjugate Reaction->VL285_PROTAC Purification Purification (e.g., HPLC) VL285_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for this compound-PROTAC synthesis.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of an azide-functionalized this compound-linker with an alkyne-functionalized POI ligand.[2]

Materials:

  • This compound-Linker-Azide

  • POI-Linker-Alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (B103910)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the POI-Linker-Alkyne and this compound-Linker-Azide in a mixture of tert-butanol and water.[2]

  • To remove dissolved oxygen, degas the solution by bubbling with nitrogen or argon for approximately 15 minutes.[2]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.[2]

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the addition of the sodium ascorbate solution.[2]

  • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Upon completion, quench the reaction and purify the crude product using a suitable method, such as preparative HPLC.

  • Combine the fractions containing the pure PROTAC, and remove the solvent by lyophilization.

  • Confirm the identity and purity of the final this compound-PROTAC conjugate using LC-MS and NMR spectroscopy.[2]

This protocol is used to determine the ability of a this compound-based PROTAC to induce the degradation of the target POI in a cellular context.[2]

Materials:

  • Cell culture plates

  • Appropriate cell line

  • This compound-PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the this compound-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the primary antibody for the loading control overnight at 4°C.[4]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[4]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity to determine the extent of protein degradation.

Western_Blot_Workflow cluster_0 Western Blot Workflow for Protein Degradation Cell_Treatment 1. Cell Treatment with This compound-PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection and Imaging Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis.[4]

Data Presentation

The efficacy of a this compound-based PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values, which are determined from the Western blot data. The binding affinity of the this compound ligand to VHL is measured by its IC₅₀ value.

Compound/PROTACParameterMeasured ValueTargetNotes
This compoundIC₅₀340 nMVHL E3 Ubiquitin LigaseInhibits VHL.
VH285-PEG4-C4-ClDC₅₀19 nMGFP-HaloTag7A PROTAC incorporating a this compound derivative.[5]
VH285-PEG4-C4-ClDₘₐₓ>90% at 625 nMGFP-HaloTag7Demonstrates potent degradation.[5]
VH285-PEG4-C4-ClIC₅₀0.54 µMVHLBinding affinity of the PROTAC to VHL.[5]
HaloPROTAC3 (this compound-based)IC₅₀0.34 µMHaloTag7 fusion proteinsDemonstrates effective degradation.[6]

Disclaimer: The information provided in this document is for research purposes only. The protocols described are general methodologies and may require optimization for specific experimental contexts. Researchers should consult peer-reviewed publications for the most accurate and up-to-date information.

References

Application Notes: Assessing the Cellular Permeability of VL285-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] VL285 is a widely utilized small molecule ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, forming the basis for many potent PROTACs.[4][5]

A critical challenge in PROTAC development is their large molecular weight and high polar surface area, which often results in poor cell membrane permeability.[6][7] Unlike traditional small molecules, PROTACs often fall outside the "Rule of 5" guidelines, making the assessment of their ability to cross the cell membrane a crucial step in their development.[7] Inadequate cellular uptake is a common reason for a disconnect between biochemical potency and cellular activity.[4] Therefore, robust and reliable cell permeability assays are essential for optimizing PROTAC design and selecting candidates with favorable drug-like properties.[8]

These application notes provide detailed protocols for three key assays used to evaluate the cell permeability of this compound-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the NanoBRET™ Target Engagement Assay, which serves as an indirect measure of intracellular availability.

PROTAC Mechanism of Action

A this compound-based PROTAC functions by inducing proximity between the target protein and the VHL E3 ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][9]

PROTAC_Mechanism This compound-PROTAC Mediated Protein Degradation Pathway cluster_cell Intracellular Space cluster_ternary Ternary Complex Formation PROTAC This compound-based PROTAC POI_bound POI PROTAC->POI_bound Binds POI VHL_bound VHL PROTAC->VHL_bound Recruits VHL POI Target Protein (POI) VHL VHL E3 Ligase PROTAC_bound PROTAC PROTAC_bound->VHL_bound POI_bound->PROTAC_bound Ub_chain Poly-Ubiquitin Chain Proteasome 26S Proteasome POI_bound->Proteasome Recognition Ub Ubiquitin (Ub) Ub_chain->POI_bound Degraded Degraded Peptides Proteasome->Degraded Degradation ternary_complex_label Ternary Complex

Caption: this compound-PROTAC mediated protein degradation pathway.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[6] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[10] This method is cost-effective and ideal for early-stage screening to assess a PROTAC's ability to passively diffuse across a lipid barrier, a key component of cell entry.[11]

Illustrative Data

The apparent permeability coefficient (Papp) is calculated to quantify the permeability.

CompoundMolecular Weight (Da)cLogPPapp (10⁻⁶ cm/s)Permeability Class
PROTAC-VL285-A9504.50.8Low
PROTAC-VL285-B9803.8< 0.1Very Low / Impermeable
PROTAC-VL285-C9205.21.5Low-to-Moderate
Warhead Ligand4503.08.5High
This compound Ligand5002.86.2High
Propranolol (Control)2593.115.0High

Experimental Protocol

PAMPA_Workflow start Start prep_plate Coat PVDF filter plate with lipid solution (e.g., lecithin (B1663433) in dodecane). Allow to impregnate. start->prep_plate add_acceptor Add buffer to acceptor wells (96-well microplate). prep_plate->add_acceptor add_donor Add PROTAC solution (in buffer) to donor wells (filter plate). add_acceptor->add_donor assemble Place filter plate onto acceptor plate to create the PAMPA 'sandwich'. add_donor->assemble incubate Incubate at room temperature (e.g., 4-18 hours) with gentle shaking. assemble->incubate disassemble Separate donor and acceptor plates. incubate->disassemble analyze Determine compound concentration in both donor and acceptor wells using LC-MS/MS. disassemble->analyze calculate Calculate Papp value and membrane retention. analyze->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Plate Preparation : A 96-well filter plate with a PVDF membrane is coated with a solution of lipid (e.g., 2% lecithin in dodecane).

  • Acceptor Plate : Add 300 µL of buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.

  • Donor Plate : Prepare PROTAC stock solutions in DMSO and dilute to the final concentration (e.g., 10 µM) in buffer. Add 150 µL of the PROTAC solution to the lipid-coated filter plate (donor plate).

  • Assembly : Carefully place the donor filter plate onto the acceptor plate.

  • Incubation : Incubate the plate assembly at room temperature for 4-18 hours.

  • Analysis : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) using the appropriate formula that considers the concentrations, volumes, and surface area of the well.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that provides a more comprehensive assessment of permeability.[6] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters.[11] This assay can measure not only passive diffusion but also active transport and efflux mechanisms, offering a better prediction of in vivo absorption.[8]

Illustrative Data

The assay measures permeability in two directions: apical-to-basolateral (A-B) for absorption and basolateral-to-apical (B-A) for efflux. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)
PROTAC-VL285-A0.52.55.075
PROTAC-VL285-B< 0.1Not DeterminedN/A45
PROTAC-VL285-C1.11.31.288
Atenolol (Low Perm)0.20.31.595
Propranolol (High Perm)18.017.51.098
Digoxin (Efflux Substrate)0.14.545.092

Note: Low recovery (<70%) for PROTACs can be an issue due to non-specific binding; assay modifications like adding bovine serum albumin (BSA) to the buffer can improve this.[12]

Experimental Protocol

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay seed_cells Seed Caco-2 cells on Transwell® filter inserts. culture_cells Culture for 21 days until a differentiated monolayer forms. seed_cells->culture_cells check_integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. culture_cells->check_integrity add_compound_A For A->B, add PROTAC to the apical (upper) chamber. Add fresh buffer to basolateral. check_integrity->add_compound_A add_compound_B For B->A, add PROTAC to the basolateral (lower) chamber. Add fresh buffer to apical. check_integrity->add_compound_B incubate Incubate at 37°C, 5% CO₂ (e.g., for 2 hours). add_compound_A->incubate add_compound_B->incubate sample Take samples from the receiver chamber at specified time points. incubate->sample analyze Analyze compound concentration in all samples using LC-MS/MS. sample->analyze calculate Calculate Papp (A->B), Papp (B->A), and Efflux Ratio. analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 Permeability Assay.

  • Cell Culture : Seed Caco-2 cells onto Transwell® filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation :

    • A-B Measurement : Add the this compound-based PROTAC (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • B-A Measurement : Add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation : Incubate the plates at 37°C with 5% CO₂ for a set period (e.g., 2 hours), with gentle shaking.

  • Sampling : At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis : Quantify the concentration of the PROTAC in all samples by LC-MS/MS.

  • Calculation : Calculate the Papp values for both directions and determine the efflux ratio.

NanoBRET™ Target Engagement and Permeability Assay

While not a direct measure of permeability, the NanoBRET™ assay is a powerful live-cell method to quantify the intracellular availability and target engagement of a PROTAC. By comparing the PROTAC's ability to displace a fluorescent tracer from its target E3 ligase (VHL) in live versus permeabilized cells, an "availability index" can be calculated.[13] This provides a functional measure of how much PROTAC is able to cross the cell membrane and engage its intended intracellular target.

Illustrative Data
CompoundLive Cell IC₅₀ (nM)Permeabilized Cell IC₅₀ (nM)Availability Index (Permeabilized/Live)Interpretation
PROTAC-VL285-A5001000.20Low Availability
PROTAC-VL285-B>10000150< 0.015Very Low Availability
PROTAC-VL285-C250800.32Moderate Availability
This compound Ligand150750.50Good Availability

Experimental Protocol

NanoBRET_Workflow cluster_treatment Cell Treatment start Start transfect Transfect cells (e.g., HEK293) with VHL-NanoLuc® Fusion Vector. start->transfect plate_cells Plate transfected cells into 96-well assay plates. transfect->plate_cells live_cells Live Cells: Add NanoBRET™ Tracer and serially diluted PROTAC. plate_cells->live_cells perm_cells Permeabilized Cells: Add digitonin (B1670571) to permeabilize, then add Tracer and PROTAC. plate_cells->perm_cells incubate Incubate plates at 37°C, 5% CO₂. live_cells->incubate perm_cells->incubate add_substrate Add Nano-Glo® Substrate/ Inhibitor solution. incubate->add_substrate read_plate Read plate on a luminometer capable of measuring donor (460nm) and acceptor (610nm) wavelengths. add_substrate->read_plate calculate Calculate NanoBRET™ ratio and determine IC₅₀ values for both conditions. read_plate->calculate end End calculate->end

References

Application Notes and Protocols for Assessing VL285-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the design of VHL-recruiting PROTACs.[1][3]

This document provides detailed application notes and protocols for assessing protein degradation mediated by this compound-based PROTACs. It is intended to guide researchers, scientists, and drug development professionals in the robust evaluation of these novel therapeutic agents.

Core Mechanism of this compound-Based PROTACs

This compound acts as a high-affinity binder to the substrate recognition pocket of the VHL E3 ligase.[1] A PROTAC incorporating this compound consists of three key components: a ligand for the protein of interest (POI), a linker, and the this compound moiety. The PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2][4]

VHL_PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound-based PROTAC PROTAC->PROTAC Catalytic Cycle PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex E2 E2 Ubiquitin-conjugating Enzyme E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E2 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

This compound-based PROTAC mechanism of action.

Quantitative Assessment of Protein Degradation

The efficacy of a this compound-based PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved at a saturating concentration of the PROTAC.

The following table summarizes the degradation data for several this compound-based PROTACs targeting different proteins.

Target ProteinPROTACCell LineDC50DmaxReference
KRAS G12CLC-2NCI-H20300.25 - 0.76 µM>65%[5]
BTKNC-1Mino2.2 nM97%[6]
HDAC1Compound 7HCT1160.91 ± 0.02 µMN/A[7]
HDAC3Compound 7HCT1160.64 ± 0.03 µMN/A[7]
HDAC1Compound 9HCT1160.55 ± 0.18 µMN/A[7]
HDAC3Compound 9HCT1160.53 ± 0.13 µMN/A[7]
HDAC3Compound 22HCT1160.44 ± 0.03 µM77%[7]
HaloTag7HaloPROTAC3N/AN/A>50%[8]

Experimental Protocols

A multi-pronged approach using orthogonal methods is recommended to validate this compound-mediated protein degradation robustly.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: this compound-based PROTAC Primary_Assay Primary Assay: Western Blot for Degradation Start->Primary_Assay Quantification Quantification: Determine DC50 and Dmax Primary_Assay->Quantification Mechanism_Validation Mechanism Validation Quantification->Mechanism_Validation Ubiquitination_Assay Ubiquitination Assay: IP-Western Mechanism_Validation->Ubiquitination_Assay Orthogonal Method 1 Live_Cell_Assay Live-Cell Assay: NanoBRET Mechanism_Validation->Live_Cell_Assay Orthogonal Method 2 Proteomics Global Proteomics: Mass Spectrometry Mechanism_Validation->Proteomics Orthogonal Method 3 Data_Analysis Comprehensive Data Analysis and Interpretation Ubiquitination_Assay->Data_Analysis Live_Cell_Assay->Data_Analysis Proteomics->Data_Analysis Conclusion Conclusion: Validated Protein Degrader Data_Analysis->Conclusion

A general workflow for assessing protein degradation.
Protocol 1: Western Blot for Protein Degradation

This is the foundational assay to quantify the reduction in target protein levels.

Materials:

  • Cell culture reagents

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound-based PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 2: Immunoprecipitation (IP) - Western Blot for Ubiquitination

This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.

Materials:

  • Cell lysates prepared as in Protocol 1 (use a lysis buffer compatible with IP, e.g., non-denaturing lysis buffer)

  • Primary antibody against the target protein

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., RIPA buffer with 0.1% SDS)

  • Anti-ubiquitin primary antibody

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with the anti-target protein antibody overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for an additional 2 hours at 4°C.

    • Collect the beads by centrifugation or using a magnetic rack.

    • Wash the beads four times with wash buffer.[9]

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A smear of higher molecular weight bands indicates polyubiquitination.

IP_Western_Workflow cluster_ip_wb IP-Western Blot Workflow Start Start: Cell Lysate IP Immunoprecipitate Target Protein Start->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Probe Probe with Anti-Ubiquitin Antibody SDS_PAGE->Probe Analysis Analyze for Ubiquitination Signal Probe->Analysis

Workflow for IP-Western blot ubiquitination assay.
Protocol 3: NanoBRET™ Assay for Live-Cell Protein Degradation

The NanoBRET™ assay allows for the real-time measurement of protein degradation in living cells.[10]

Materials:

  • Cell line expressing the target protein fused to NanoLuc® luciferase (donor)

  • Plasmid expressing HaloTag®-ubiquitin (acceptor)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Preparation: Co-transfect cells with the NanoLuc®-target protein fusion construct and the HaloTag®-ubiquitin construct. Plate the cells in a white-walled, 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Treatment: Treat the cells with the this compound-based PROTAC at various concentrations.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the total luminescence from the donor indicates protein degradation, while an increase in the BRET ratio can indicate ubiquitination.

NanoBRET_Workflow cluster_nanobret NanoBRET Assay Workflow Start Start: Co-transfected Cells (NanoLuc-POI & HaloTag-Ub) Label Label with HaloTag® NanoBRET™ 618 Ligand Start->Label Treat Treat with This compound-based PROTAC Label->Treat Substrate Add Nano-Glo® Substrate Treat->Substrate Measure Measure Luminescence (Donor and Acceptor) Substrate->Measure Analyze Calculate NanoBRET™ Ratio and Analyze Degradation Measure->Analyze

Experimental workflow for the NanoBRET™ assay.
Protocol 4: Mass Spectrometry-Based Proteomics for Selectivity Profiling

Mass spectrometry (MS) provides an unbiased, global view of protein level changes, which is crucial for assessing the selectivity of a PROTAC.

General Workflow:

  • Sample Preparation: Treat cells with the this compound-based PROTAC or vehicle control. Lyse the cells and extract proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Use specialized software to identify and quantify the peptides from the MS/MS data. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly degraded. This allows for the assessment of off-target effects.

Signaling Pathway Context: Targeting KRAS G12C

This compound-based PROTACs can be designed to target oncoproteins that are difficult to inhibit with traditional small molecules. An example is the degradation of oncogenic KRAS G12C, which can suppress downstream signaling through the MAPK pathway.

KRAS_Pathway cluster_kras KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation PROTAC This compound-based KRAS G12C Degrader PROTAC->KRAS_G12C Induces Degradation

Targeting the KRAS G12C pathway with a this compound-PROTAC.

Conclusion

The assessment of this compound-mediated protein degradation requires a systematic and multi-faceted approach. By combining quantitative Western blotting with orthogonal methods such as ubiquitination assays, live-cell NanoBRET™ analysis, and global proteomics, researchers can gain a comprehensive understanding of the efficacy, mechanism of action, and selectivity of their this compound-based PROTACs. The protocols and data presented in this guide provide a framework for the rigorous evaluation of these promising therapeutic agents.

References

Application Notes and Protocols for VL285-Mediated Ubiquitination of Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes the cell's endogenous protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][3] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]

VL285 is a potent and well-characterized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[4][5] These application notes provide detailed protocols for utilizing this compound-based PROTACs to induce and characterize the ubiquitination and degradation of target proteins.

Mechanism of Action

This compound-based PROTACs facilitate the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4] This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8][9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[4] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

cluster_PROTAC PROTAC Molecule cluster_CellularMachinery Cellular Machinery cluster_Process Degradation Process This compound This compound (VHL Ligand) Linker Linker This compound->Linker VHL VHL E3 Ligase This compound->VHL Recruits Warhead Warhead (POI Ligand) Linker->Warhead POI Protein of Interest (POI) Warhead->POI Binds Ternary_Complex Ternary Complex Formation (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Mediates Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->Degradation Targets for Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action of a this compound-based PROTAC.[1]

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following table provides a comparative example of the performance of a VHL-recruiting PROTAC (utilizing a this compound-like ligand) versus a Cereblon (CRBN)-recruiting PROTAC for the degradation of the BET protein BRD4.[10]

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50Dmax
MZ1 (this compound-like) VHLBRD4HeLa15 nM>95%
dBET1 (Pomalidomide) CRBNBRD422Rv125 nM~90%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound-based PROTACs.

Experimental Workflow

A Cell Culture and Treatment with this compound-based PROTAC E Cell Viability Assay A->E BB BB A->BB B Cell Lysis and Protein Quantification D Ubiquitination Assay B->D C Western Blotting for Target Protein Degradation F Data Analysis (DC50 and Dmax determination) C->F D->F E->F BB->C

Caption: General experimental workflow for evaluating a this compound-based PROTAC.

Cell Viability Assay

This assay is crucial to determine if the observed protein degradation is due to a specific PROTAC-mediated effect or general cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)[11]

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. A typical concentration range is 0.01 µM to 10 µM.[3] Include a DMSO vehicle control.

  • Remove the medium from the cells and add the PROTAC dilutions and controls.

  • Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 24, 48, or 72 hours).

  • For an MTT assay, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Target Protein Degradation

This is the most common method to visualize and quantify the degradation of the target protein.[12]

Materials:

  • Treated cell lysates (from cells treated with the this compound-based PROTAC)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[1]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]

  • Separate the proteins by SDS-PAGE.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]

  • Wash the membrane three times with TBST for 10 minutes each.[13]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane three times with TBST for 10 minutes each.[13]

  • Incubate the membrane with ECL substrate and detect the signal using a chemiluminescence imaging system.[12]

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[1] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[1]

In Vivo Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells treated with the this compound-based PROTAC and a proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (containing 2% SDS)

  • Dilution buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Primary antibody against ubiquitin

  • Western blotting reagents (as listed above)

Protocol:

  • Treat cells with the this compound-based PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.[14]

  • Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.[15]

  • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G agarose beads.

  • Immunoprecipitate the target protein by incubating the lysates with an antibody against the target protein and fresh protein A/G agarose beads overnight at 4°C.[15]

  • Wash the beads extensively to remove non-specifically bound proteins.[15]

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

  • Perform a western blot as described above, using a primary antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in high molecular weight ubiquitinated species in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination.[1]

Conclusion

This compound is a valuable tool for researchers developing targeted protein degraders.[10] The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound-based PROTACs. By following these methodologies, researchers can effectively characterize the ubiquitination and degradation of their target proteins, paving the way for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: VL285 PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of VL285-based PROTACs.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound PROTACs.

Issue 1: Failed Amide Coupling Reaction

Question: My amide coupling reaction to connect the VHL ligand (this compound core), linker, or warhead is failing or showing low yield. What are the possible causes and solutions?

Answer:

Failed amide bond formation is one of the most common issues in PROTAC synthesis.[1] The problem can often be traced back to the coupling reagents, reaction conditions, or the starting materials themselves. Below is a systematic guide to troubleshooting this critical step.

Possible Causes and Solutions:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially when dealing with sterically hindered starting materials.

    • Solution: If standard coupling reagents like HBTU or EDC/HOBt are failing, consider using a more potent reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often effective for challenging couplings.[1] Ensure the coupling reagent is fresh and has been stored under anhydrous conditions to prevent deactivation.[1]

  • Inappropriate Base: The choice and amount of base are crucial for successful amide coupling.

    • Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1] Typically, 2-3 equivalents of the base are sufficient.[1] Excess base can lead to unwanted side reactions, including epimerization of stereocenters.[1]

  • Poor Solubility of Reactants: Incomplete dissolution of reactants will lead to a sluggish or incomplete reaction.

    • Solution: Ensure all reactants are fully dissolved in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1] Gentle heating or sonication can aid in dissolution.[1] The use of co-solvents may also be beneficial.[1]

  • Steric Hindrance: Bulky linkers or warheads can sterically hinder the coupling reaction.

    • Solution: To overcome steric hindrance, consider increasing the reaction time or raising the temperature (e.g., to 40-50 °C).[1] It is important to monitor the reaction progress closely by TLC or LC-MS to prevent product decomposition at elevated temperatures.[1]

  • Deactivation of Reagents by Moisture: Coupling reagents are sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried before use.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the deactivation of the coupling reagents.[1]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my final PROTAC product. What purification strategies can I employ?

Answer:

PROTAC molecules are often large and possess complex structures, which can make purification challenging.[1] Common issues include the presence of closely related byproducts and poor chromatographic behavior.

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts: Co-elution of the desired product with starting materials or byproducts is a frequent problem.

    • Solution: Optimize the solvent system for flash column chromatography. A shallow gradient elution may be necessary to achieve better separation.[1] If normal-phase silica (B1680970) gel chromatography is ineffective, consider using reverse-phase chromatography (e.g., C18).[1][2]

  • Product Tailing on Silica Gel: Basic or acidic functional groups in the PROTAC molecule can interact with the silica gel, leading to tailing and poor peak shape.

    • Solution: Add a modifier to the eluent. For basic compounds, a small amount of triethylamine can be added. For acidic compounds, acetic acid can be used to improve the peak shape.[1]

Issue 3: Chemical Instability During Synthesis

Question: I am observing degradation of my this compound-containing molecules during synthesis. Which functional groups are sensitive?

Answer:

The chemical structure of this compound contains several functionalities that require careful handling during synthesis to avoid degradation or loss of stereochemical integrity.[1]

Possible Causes and Solutions:

  • Thiazole (B1198619) Ring Instability: The thiazole moiety in this compound can be sensitive to strong acids or certain oxidizing agents.[1]

    • Solution: Avoid harsh acidic or oxidative conditions once the thiazole-containing fragment has been introduced. If such reaction conditions are necessary, they should be performed before the introduction of this piece.[1]

  • Epimerization of Stereocenters: The stereocenters in the hydroxyproline (B1673980) core of this compound are susceptible to epimerization, particularly under basic conditions.[1]

    • Solution: Use milder bases when possible, or limit the reaction time when strong bases are required.[1] If diastereomers are formed, purification by chiral chromatography may be necessary to isolate the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound-based PROTACs? A1: The synthesis of this compound and other VHL-based PROTACs typically follows a convergent approach. This involves the separate synthesis of three key building blocks: the VHL ligand core (based on a hydroxyproline scaffold), the linker, and the warhead (the ligand for the protein of interest). The final steps of the synthesis usually involve sequential amide bond formations to connect these three components.[1]

Q2: What are the critical chemical functionalities in the this compound structure to be aware of during synthesis? A2: The key functional groups in this compound that require careful consideration are a secondary hydroxyl group on the pyrrolidine (B122466) ring, two amide bonds, and a thiazole moiety.[1] Additionally, maintaining the stereochemistry at the chiral centers is crucial for its binding affinity to VHL.[1]

Q3: How can I monitor the progress of my coupling reaction? A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This will allow you to determine when the reaction is complete and to check for the formation of byproducts.

Data Presentation

Table 1: Troubleshooting Guide for Amide Coupling Reactions in this compound PROTAC Synthesis

Problem Potential Cause Parameter to Modify Suggested Change Expected Outcome
Low to No Product Formation Inefficient Coupling ReagentCoupling ReagentSwitch from HBTU/EDC to HATUIncreased product yield
Inappropriate BaseBaseUse DIPEA or TEA (2-3 eq.)Minimized side reactions
Poor Reactant SolubilitySolventUse anhydrous DMF or DCM; consider sonicationComplete dissolution of reactants
Moisture ContaminationReaction EnvironmentUse oven-dried glassware and inert atmospherePrevention of reagent deactivation
Reaction Stalls Steric HindranceReaction ConditionsIncrease temperature to 40-50 °C and extend reaction timeDrive reaction to completion
Formation of Byproducts EpimerizationBaseUse a milder base or reduce reaction timePreservation of stereochemistry
Excess BaseStoichiometryLimit base to 2-3 equivalentsReduced byproduct formation

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the amide coupling step in the synthesis of a this compound-based PROTAC.

Materials:

  • Carboxylic acid component (1 equivalent)

  • Amine component (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF in an oven-dried round-bottom flask under an inert atmosphere.[1]

  • Add the amine component (1.1 equivalents), the coupling reagent HATU (1.2 equivalents), and the base DIPEA (3 equivalents).[1][3]

  • Stir the reaction mixture at room temperature for 2-12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1][3]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.[3]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3]

  • Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the final product.[1][3]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_PROTAC_VHL POI-PROTAC-VHL Ub->POI_PROTAC_VHL Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI_PROTAC_VHL->Proteasome Recognition

Caption: Mechanism of this compound-PROTAC mediated protein degradation.

Troubleshooting_Workflow Start Start: Failed Amide Coupling Check_Reagents Check Reagents: - Fresh Coupling Reagent? - Anhydrous Solvents? - Correct Base? Start->Check_Reagents Check_Conditions Check Conditions: - Anhydrous? - Temperature? - Reaction Time? Start->Check_Conditions Check_Solubility Check Solubility: - Reactants fully dissolved? Start->Check_Solubility Modify_Reagents Modify Reagents: - Use HATU - Use DIPEA (2-3 eq.) Check_Reagents->Modify_Reagents Modify_Conditions Modify Conditions: - Increase Temperature - Extend Time Check_Conditions->Modify_Conditions Improve_Solubility Improve Solubility: - Sonicate - Use co-solvent Check_Solubility->Improve_Solubility Success Successful Coupling Modify_Reagents->Success Failure Persistent Failure: Re-evaluate strategy Modify_Reagents->Failure Modify_Conditions->Success Modify_Conditions->Failure Improve_Solubility->Success Improve_Solubility->Failure

Caption: Troubleshooting workflow for failed amide coupling reactions.

Synthesis_Pathway VHL_core VHL Ligand Core (Hydroxyproline Scaffold) VHL_Linker VHL-Linker Intermediate VHL_core->VHL_Linker Amide Coupling 1 Linker_precursor Linker Precursor Linker_precursor->VHL_Linker Warhead Warhead (POI Ligand) Final_PROTAC Final this compound PROTAC Warhead->Final_PROTAC VHL_Linker->Final_PROTAC Amide Coupling 2

Caption: Convergent synthesis pathway for a typical this compound PROTAC.

References

Technical Support Center: Optimizing VL285 Linker Length for Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis-Targeting Chimeras (PROTACs) utilizing the VL285 E3 ligase ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC linker length for efficient target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a this compound-based PROTAC?

A1: A this compound-based PROTAC is a heterobifunctional molecule composed of a ligand that binds to your target protein (the "warhead"), the this compound ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The linker's crucial role is to span the distance between the target protein and the VHL E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2]

Q2: Why is the linker length so critical for the efficacy of my this compound-based PROTAC?

A2: The length of the linker is a paramount parameter that dictates the degradation efficiency of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable ternary complex.[1]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase.[3]

  • If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.

Q3: My this compound-based PROTAC binds to the target protein and VHL in binary assays, but I don't see any degradation. What are the potential linker-related issues?

A3: This is a common challenge and often points to issues with ternary complex formation.[1][4] Here are some potential linker-related problems:

  • Suboptimal Linker Length: The linker may be too short or too long to support the formation of a stable and productive ternary complex.[1]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[4]

  • Poor Physicochemical Properties: The linker's composition might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[4]

Q4: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. Can linker optimization help?

A4: Yes, linker design can influence the severity of the "hook effect". This phenomenon occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[5] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound-based PROTAC linker optimization experiments.

Problem Potential Cause Troubleshooting/Optimization Steps
No target degradation despite good binary binding. Suboptimal linker length.Synthesize a library of PROTACs with varying linker lengths (e.g., using PEG or alkyl chains of different lengths) to identify the optimal length.[1]
Unfavorable ternary complex conformation.Redesign the linker to alter the relative orientation of the two proteins. Consider using linkers with different rigidity or attachment points.[4]
Poor physicochemical properties of the PROTAC.Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[1]
High DC50 value (low potency). Inefficient ternary complex formation.Systematically vary the linker length and composition to enhance ternary complex stability and cooperativity.
Suboptimal linker attachment points.Re-evaluate the points of attachment on both the target binder and this compound to ensure a favorable vector for ternary complex formation.[3]
Incomplete target degradation (low Dmax). Formation of non-productive ternary complexes.Altering the linker's rigidity and length can influence the geometry of the ternary complex and favor a productive conformation for ubiquitination.
PROTAC instability.Assess the stability of your PROTAC in cell culture media and cellular lysates. Linker chemistry can impact metabolic stability.[6]
Significant off-target effects. Promiscuous binding of the warhead or the entire PROTAC.While primarily a warhead issue, linker optimization can sometimes influence selectivity by favoring a ternary complex geometry unique to the intended target.[6]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and the E3 ligase recruited. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

PROTAC Name Target Protein E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 Dmax (%) Cell Line Reference
PROTAC 13Estrogen Receptor α (ERα)VHL peptideHydrocarbon16~10 µM>75%MCF7[7][8]
PROTAC 12Estrogen Receptor α (ERα)VHL peptideHydrocarbon12>10 µM~75%MCF7[7][8]
PROTAC 14Estrogen Receptor α (ERα)VHL peptideHydrocarbon19>10 µM~50%MCF7[7][8]
dBET57 ("C2")BRD3Pomalidomide (CRBN)Alkyl~8Not specifiedNot specifiedNot specified[9]
dBET1 ("C4")BRD3Pomalidomide (CRBN)Alkyl~10Not specifiedNot specifiedNot specified[9]
dBET6 ("C8")BRD3Pomalidomide (CRBN)Alkyl~14Not specifiedNot specifiedNot specified[9]
MZ1BRD4VHL ligandPEGNot specifiedBroadly activeHighVarious[10]
dBET1BRD4Pomalidomide (CRBN)Not specifiedNot specifiedFrequently inactiveVariableVarious[10]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2][10]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of this compound-Based PROTACs with Varying Linker Lengths

A common and efficient method for synthesizing a library of PROTACs with different linker lengths is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Alkyne-functionalized this compound derivative

  • Azide-functionalized target protein binder

  • Linkers of varying lengths with terminal alkyne and azide (B81097) functionalities

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvents: DMSO, t-butanol, water

  • Reverse-phase HPLC for purification

Protocol:

  • Synthesis of Precursors:

    • Synthesize an alkyne-functionalized this compound derivative. This typically involves reacting the phenolic hydroxyl group of this compound with a linker containing a terminal alkyne.

    • Synthesize an azide-functionalized target protein binder by modifying your validated binder with a linker containing a terminal azide group at a suitable, solvent-exposed position.

  • Click Reaction:

    • Dissolve the alkyne-functionalized this compound and the azide-functionalized target protein binder in a suitable solvent system (e.g., a mixture of DMSO, t-butanol, and water).

    • Add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to catalyze the reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification:

    • Purify the resulting PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2]

Materials:

  • Cultured cells expressing the target protein

  • This compound-based PROTACs at various concentrations

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 24 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate.[2]

    • Quantify the band intensities using densitometry software.[2]

    • Normalize the target protein signal to the loading control.[2]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively demonstrate the formation of the Target Protein-PROTAC-E3 Ligase ternary complex within cells.[5]

Materials:

  • Cells expressing the target protein and VHL

  • This compound-based PROTAC

  • Non-denaturing cell lysis buffer

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE and Western blot reagents

  • Antibodies for Western blotting (against target protein and VHL)

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[12]

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein.[12]

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.[12]

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.[12]

    • Elute the bound proteins from the beads.[12]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and VHL to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[12]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13][14]

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein

  • Purified recombinant VHL E3 ligase complex

  • This compound-based PROTAC

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., the VHL E3 ligase complex) onto the surface of a sensor chip.[13]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-VHL).[13]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface.[13]

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. This data can also be used to calculate the cooperativity of the ternary complex.[13]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC This compound-PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits E2~Ub Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound-PROTAC mediated protein degradation.

Linker_Optimization_Workflow cluster_1 Experimental Workflow for Linker Optimization Start Start: Design PROTAC Library with varying linker lengths Synthesis Synthesize PROTAC Library (e.g., Click Chemistry) Start->Synthesis Biochemical_Assay Assess Ternary Complex Formation (e.g., SPR, Co-IP) Synthesis->Biochemical_Assay Cellular_Assay Measure Target Degradation (Western Blot) Synthesis->Cellular_Assay Data_Analysis Determine DC50 and Dmax Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Decision Optimal Linker Identified? Data_Analysis->Decision End End: Lead PROTAC identified Decision->End Yes Redesign Redesign/Synthesize New Linkers Decision->Redesign No Redesign->Synthesis

Caption: Workflow for this compound-PROTAC linker length optimization.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for Lack of Degradation Start No Target Degradation Observed Check_Binary Good Binary Binding (Target & VHL)? Start->Check_Binary Check_Ternary Ternary Complex Formation (Co-IP, SPR)? Check_Binary->Check_Ternary Yes Physicochem_Issue Physicochemical Issue Check_Binary->Physicochem_Issue No Check_Ubiquitination Target Ubiquitination Observed? Check_Ternary->Check_Ubiquitination Yes Linker_Issue Potential Linker Issue: - Length - Conformation Check_Ternary->Linker_Issue No Check_Permeability Good Cell Permeability & Solubility? Check_Permeability->Physicochem_Issue No Conformation_Issue Unproductive Ternary Complex Conformation Check_Permeability->Conformation_Issue Yes Check_Ubiquitination->Check_Permeability No Degradation_Pathway_Issue Issue with Proteasomal Degradation Pathway Check_Ubiquitination->Degradation_Pathway_Issue Proteasome Inhibition Rescues?

Caption: Logical workflow for troubleshooting poor degradation activity.

References

Technical Support Center: Enhancing Cell Permeability of VL285-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VL285-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of PROTACs, this compound serves as the component that hijacks the VHL E3 ligase, bringing it into proximity with a target protein for ubiquitination and subsequent degradation by the proteasome.[2] VHL-based PROTACs, such as those utilizing this compound, have shown broad activity across various cell lines.

Q2: Why is cell permeability a common issue for this compound-based PROTACs?

A2: PROTACs, including those based on this compound, are large molecules with high molecular weights and often a large polar surface area, which are physicochemical properties that generally hinder passive diffusion across the lipid bilayer of cell membranes.[3][4] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[5]

Q3: What are the key physicochemical properties influencing the cell permeability of PROTACs?

A3: The cell permeability of PROTACs is influenced by a combination of factors, including:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. While high lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability as it reduces the energy required for the molecule to desolvate and enter the hydrophobic cell membrane.

  • Molecular Weight (MW): Larger molecules, like PROTACs, tend to have lower passive permeability.

  • Hydrogen Bond Donors and Acceptors (HBD/HBA): A higher number of HBDs and HBAs can increase polarity and reduce permeability.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "mask" polar groups and promote a more compact, "chameleon-like" conformation that is more favorable for membrane traversal.

Q4: How can I experimentally assess the cell permeability of my this compound-based PROTAC?

A4: Two common in vitro assays to evaluate cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective method for initial screening.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6][8]

Troubleshooting Guide: Poor Cell Permeability of this compound-PROTACs

This guide provides a structured approach to troubleshooting and improving the cell permeability of your this compound-based PROTACs.

Problem: Low or no target degradation observed in cellular assays.

Possible Cause 1: Poor Cell Permeability

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Calculate the key physicochemical properties of your PROTAC (cLogP, TPSA, MW, HBD/HBA count). Compare these values to those of known permeable PROTACs (see Table 1).

    • Perform Permeability Assays: Conduct PAMPA and/or Caco-2 assays to quantitatively measure the permeability of your PROTAC. Low apparent permeability (Papp) values would confirm poor cell entry.

    • Modify the Linker:

      • Length and Composition: Systematically vary the length and composition of the linker. Replacing polar linkers (e.g., PEG) with more hydrophobic alkyl chains can sometimes improve permeability, but a balance must be struck to maintain solubility.

      • Rigidity: Incorporate cyclic elements (e.g., piperazine, piperidine) into the linker to increase rigidity. This can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.

      • Amide-to-Ester Substitution: Consider replacing amide bonds in the linker with ester bonds. This can reduce the number of hydrogen bond donors and increase lipophilicity, potentially improving permeability.

    • Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds to shield polar functional groups and reduce the overall polarity of the molecule in a lipophilic environment.

    • Prodrug Strategy: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.

Possible Cause 2: Inefficient Ternary Complex Formation

  • Troubleshooting Steps:

    • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding of your PROTAC to both the target protein and the VHL E3 ligase individually and as a ternary complex.

    • Optimize Linker Attachment Points: The points at which the linker connects to the target binder and this compound are critical. Ensure the exit vectors are solvent-exposed and do not disrupt the binding of either ligand.

Possible Cause 3: PROTAC Instability

  • Troubleshooting Steps:

    • Assess Stability: Evaluate the stability of your PROTAC in cell culture media and cellular lysates over the course of your experiment. Degradation of the PROTAC will lead to a loss of activity.

Data Presentation: Physicochemical Properties and Permeability of VHL-Based PROTACs

The following table summarizes the physicochemical properties and permeability data for a series of VHL-based androgen receptor (AR) PROTACs, providing a reference for desirable property ranges.

Table 1: Physicochemical and Permeability Data for VHL-Based AR PROTACs [6]

PROTAC IDTarget LigandLinker TypechromLogD7.4TPSA (Ų)MW (Da)PAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Efflux Ratio
PROTAC 1 Ligand APEG3.21858500.80.42.1
PROTAC 2 Ligand AAlkyl4.11608201.50.91.5
PROTAC 3 Ligand BPEG2.92008800.50.23.5
PROTAC 4 Ligand BAlkyl-Aryl3.81758601.20.71.8

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of a this compound-based PROTAC.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Procedure:

    • Add the PROTAC solution to the donor wells of the PAMPA plate.

    • Add fresh buffer to the acceptor wells.

    • Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq) Where:

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • CA(t) is the concentration of the compound in the acceptor well at time t.

      • Ceq is the equilibrium concentration.

Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Compound Preparation:

    • Prepare a solution of the PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Due to the low solubility of many PROTACs, the addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral side can improve recovery.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the PROTAC solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the PROTAC solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification:

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the PROTAC is a substrate for active efflux transporters.

Visualizations

Signaling Pathway: this compound-Based PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound-PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL PROTAC->VHL Target->PROTAC Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation VHL->Target Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of a this compound-based PROTAC.

Experimental Workflow: Troubleshooting Poor Cell Permeability

Troubleshooting_Workflow Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Check_Permeability Permeability_Result Permeability Low? Check_Permeability->Permeability_Result Optimize_Linker Modify Linker (Length, Composition, Rigidity) Permeability_Result->Optimize_Linker Yes Check_Ternary Assess Ternary Complex Formation (SPR, ITC) Permeability_Result->Check_Ternary No Re_evaluate Re-evaluate Permeability & Cellular Activity Optimize_Linker->Re_evaluate Amide_Ester Amide-to-Ester Substitution Amide_Ester->Re_evaluate Prodrug Prodrug Strategy Prodrug->Re_evaluate Check_Ternary->Re_evaluate

Caption: Troubleshooting workflow for poor cell permeability.

Logical Relationship: Factors Influencing PROTAC Permeability

Permeability_Factors center Cell Permeability MW Molecular Weight center->MW - TPSA TPSA center->TPSA - LogP Lipophilicity (LogP/LogD) center->LogP +/- HBD H-Bond Donors center->HBD - HBA H-Bond Acceptors center->HBA - IMHB Intramolecular H-Bonds center->IMHB + Linker Linker Properties center->Linker +/-

Caption: Key factors influencing PROTAC cell permeability.

References

Technical Support Center: Addressing VL285 Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VL285. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental assays. While this compound is a robust VHL ligand, perceived instability or inconsistent results can often be traced to specific experimental conditions. This guide will help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] It is a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] this compound itself is a VHL inhibitor with an IC50 of 340 nM and can be used to competitively reduce or reverse the degradation induced by this compound-based PROTACs.[5][6]

Q2: How should I handle and store this compound to ensure its stability?

Proper handling and storage are critical for maintaining the stability and activity of this compound. Unopened vials of solid this compound are stable for at least 4 years when stored at -20°C.[7] For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: My experimental results with a this compound-based PROTAC are inconsistent. Could this compound be unstable in my assay?

While direct instability of the this compound moiety is less common when handled correctly, inconsistent results in PROTAC experiments can be due to a variety of factors that may be perceived as compound instability. These include:

  • Poor Solubility and Aggregation: PROTACs are often large molecules with limited aqueous solubility.[5] Precipitation in your assay buffer can lead to variable effective concentrations.

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[1][8] This can be misinterpreted as a loss of compound activity.

  • Cellular Factors: The expression levels of the target protein and the VHL E3 ligase in your cell line, as well as the overall health of the cells, can significantly impact PROTAC efficacy.[8]

  • Metabolic Instability of the PROTAC: The linker or the target-binding warhead of the PROTAC, rather than the this compound component itself, may be susceptible to metabolic degradation in cellular assays.[5]

Q4: I am observing unexpected or off-target effects. Is this related to this compound instability?

Off-target effects are not typically a result of this compound instability but are an important consideration in PROTAC experiments. These effects can arise from the degradation of proteins other than the intended target.[8] Strategies to mitigate off-target effects include using a highly selective warhead for your target protein and optimizing the linker length and composition.[8] It is also important to note that VHL ligands like this compound can increase the intracellular stability and levels of the VHL protein itself.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Target Degradation

If you are not observing the expected degradation of your target protein with a this compound-based PROTAC, consider the following troubleshooting steps:

Potential Cause Recommended Action
Poor PROTAC Solubility Visually inspect your PROTAC solution for precipitation. Determine the aqueous solubility of your PROTAC. Consider using a lower final concentration or adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer, ensuring it does not affect your assay.
"Hook Effect" Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[1][8]
Inefficient Ternary Complex Formation Confirm that your PROTAC is binding to both the target protein and VHL in your cellular context using techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA).[8]
Low E3 Ligase Expression Verify the expression of VHL in your target cells using Western blot or qPCR.[1]
Suboptimal Experimental Conditions Optimize the treatment time and lysis conditions. A typical incubation time for PROTACs is between 8-24 hours.[11]
Issue 2: High Background or Non-Specific Effects

High background or non-specific effects can mask the true activity of your this compound-based PROTAC.

Potential Cause Recommended Action
Compound Aggregation Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response. Include a non-ionic detergent in your assay buffer to disrupt aggregates.
Off-Target Protein Degradation Use a structurally unrelated inhibitor for your target protein to see if it produces the same phenotype. Employ a negative control analog of your PROTAC that does not bind to the target or VHL.
Cellular Toxicity Assess the cytotoxicity of your PROTAC at the concentrations used in your experiments. High concentrations of DMSO can also be toxic to cells.

Quantitative Data

This compound Solubility and Storage

Parameter Value Reference
Solubility in DMSO ≥10 mg/mL[7]
Solubility in Ethanol 1-10 mg/mL (sparingly soluble)[7]
Storage of Solid -20°C[7]
Stability of Solid ≥ 4 years at -20°C[7]
Storage of Stock Solutions Aliquot and store at -20°C or -80°C[3]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol describes a general workflow for assessing the degradation of a target protein induced by a this compound-based PROTAC.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of your this compound-based PROTAC in cell culture medium. Remove the old medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of degradation.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action with this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Target Protein PROTAC This compound-based PROTAC Target->PROTAC binds TernaryComplex Target-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC binds Ub Ubiquitin TernaryComplex->Ub recruits E2, transfers Ub Ub_Target Polyubiquitinated Target Protein Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

Caption: Mechanism of action for a this compound-based PROTAC.

Troubleshooting_Workflow Troubleshooting Workflow for this compound-based PROTAC Experiments Start Inconsistent or No Target Degradation CheckSolubility Check PROTAC Solubility and for Aggregation Start->CheckSolubility DoseResponse Perform Wide Dose-Response Curve CheckSolubility->DoseResponse Soluble ReDesign Consider PROTAC Re-design CheckSolubility->ReDesign Insoluble CheckVHL Verify VHL Expression in Cells DoseResponse->CheckVHL Hook effect observed or optimal dose found DoseResponse->ReDesign No degradation at any dose OptimizeConditions Optimize Treatment Time and Lysis Conditions CheckVHL->OptimizeConditions VHL expressed CheckVHL->ReDesign VHL not expressed TernaryComplexAssay Confirm Ternary Complex Formation OptimizeConditions->TernaryComplexAssay Success Successful Degradation TernaryComplexAssay->Success Complex forms TernaryComplexAssay->ReDesign No complex formation

Caption: A logical workflow for troubleshooting this compound-based PROTAC experiments.

References

Technical Support Center: Optimizing VL285 Concentration for Effective Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285 and this compound-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for effective target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported half-maximal inhibitory concentration (IC50) of 340 nM for VHL binding.[1][2][3] It is not a degrader on its own but serves as a critical component in the synthesis of VHL-recruiting PROTACs.[2][4] PROTACs are heterobifunctional molecules that bring a target protein close to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4] this compound can also be used as a competitive inhibitor in experiments to confirm that the degradation activity of a VHL-recruiting PROTAC is indeed dependent on its engagement with the VHL E3 ligase.[2]

Q2: What is a typical effective concentration range for a this compound-based PROTAC?

A2: The optimal concentration for a this compound-based PROTAC is highly dependent on the specific PROTAC, the target protein, and the cell line being used. However, a general starting point for a dose-response experiment is a broad concentration range from the low nanomolar (nM) to the low micromolar (µM) range (e.g., 1 nM to 10 µM).[5][6] For example, HaloPROTAC3, a well-characterized this compound-based PROTAC, induces degradation of the HaloTag7 fusion protein with a half-maximal degradation concentration (DC50) of 19 nM and achieves approximately 90% degradation (Dmax) at 625 nM in HEK293 cells.[6][7]

Q3: What is the "hook effect" and how can I avoid it in my experiments?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5][8] This results in a bell-shaped dose-response curve. The underlying cause is the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at excessive PROTAC concentrations, which prevents the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[5][8] To avoid this, it is crucial to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that maximizes degradation before the effect diminishes.[5][9]

Q4: What are the key parameters to quantify the efficacy of a this compound-based PROTAC?

A4: The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[10]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[10]

These values are determined by performing a dose-response experiment and analyzing the protein levels, typically by Western blot.[4][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or weak degradation of the target protein 1. Suboptimal PROTAC concentration. 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[5][9]
2. Inappropriate treatment time. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation period.[11]
3. Low cell permeability of the PROTAC. 3. Consider modifying the PROTAC linker to improve physicochemical properties or using a different cell line.[9]
4. Low expression of VHL E3 ligase in the cell line. 4. Verify the expression level of VHL in your cell line via Western blot or qPCR.[5]
"Hook effect" observed (degradation decreases at high concentrations) 1. PROTAC concentration is too high. 1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[5]
2. Formation of non-productive binary complexes. 2. Use biophysical assays like TR-FRET or SPR to measure the formation of the ternary complex at different PROTAC concentrations.[9]
High variability between replicates 1. Inconsistent cell seeding density. 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.[5]
2. Uneven drug treatment. 2. Mix PROTAC dilutions thoroughly and add them carefully to the wells.[5]
3. Technical variability in Western blotting. 3. Standardize your Western blot protocol and always use a loading control (e.g., GAPDH, β-actin) for normalization.[5][6]
High cell toxicity 1. Off-target effects of the PROTAC. 1. Use a more selective binder for your target protein or modify the linker to improve selectivity.[9]
2. PROTAC concentration is too high. 2. Determine the IC50 for cell viability (e.g., using an MTT assay) and work at concentrations well below this value.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a well-characterized this compound-based PROTAC, HaloPROTAC3.

Compound Parameter Value Description Cell Line Reference
This compound IC50 (VHL Binding)340 nMThe half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase.N/A[1][2][3]
HaloPROTAC3 DC5019 nMThe concentration of HaloPROTAC3 that results in 50% degradation of the HaloTag7 fusion protein.HEK293[6][7]
HaloPROTAC3 Dmax~90% at 625 nMThe maximal percentage of HaloTag7 fusion protein degradation achievable with HaloPROTAC3.HEK293[6][7]

Experimental Protocols

Detailed Methodology for a Dose-Response Experiment to Determine DC50 and Dmax

This protocol outlines the steps for a typical dose-response experiment using a this compound-based PROTAC, followed by protein level analysis by Western blotting.

1. Cell Seeding:

  • Culture your cells of interest to approximately 80% confluency.
  • Trypsinize and count the cells.
  • Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
  • Incubate overnight to allow for cell adherence.[5][6]

2. PROTAC Treatment:

  • Prepare a stock solution of your this compound-based PROTAC in DMSO.
  • Perform a serial dilution of the PROTAC stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
  • Include a vehicle-only control (DMSO).
  • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the PROTAC.
  • Incubate the cells for the desired treatment duration (e.g., 24 hours).[5][6][12]

3. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, with occasional vortexing.
  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant which contains the soluble proteins.[5][6]

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).[5][6]

5. Western Blotting:

  • Normalize the protein concentration of all samples.
  • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Run the gel to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Develop the blot using an ECL substrate and image the chemiluminescence.[4][5][6]

6. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][6]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a this compound-based PROTAC.

Experimental_Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding protac_treatment 2. PROTAC Treatment (Dose-Response) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA/Bradford) cell_lysis->protein_quant western_blot 5. Western Blotting protein_quant->western_blot data_analysis 6. Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End dc50_dmax->end

Caption: Experimental workflow for determining DC50 and Dmax.

References

Technical Support Center: Strategies to Mitigate VL285-Based PROTAC Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on strategies to reduce PROTAC-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity with my this compound-based PROTAC. How can I determine if this is an on-target or off-target effect?

A1: Distinguishing between on-target and off-target toxicity is a critical first step in troubleshooting. On-target toxicity results from the degradation of the intended protein of interest (POI), while off-target toxicity arises from unintended interactions of the PROTAC molecule.[1][2] Here are several strategies to differentiate between the two:

  • Use of a Negative Control PROTAC: Synthesize a control molecule with an inactive enantiomer of the VHL ligand, such as ent-VL285. This control should bind to the target protein but not engage the VHL E3 ligase, thus not inducing degradation. If this control molecule still exhibits toxicity, the effect is likely off-target and independent of protein degradation.[3]

  • Orthogonal Target Knockdown: Employ an alternative method to reduce the levels of your target protein, such as siRNA or CRISPR/Cas9. If this method replicates the toxicity observed with your PROTAC, it suggests that the toxicity is on-target and a direct consequence of depleting the POI.[2]

  • Rescue Experiment: If the function of your target protein is known, you can perform a rescue experiment by overexpressing a version of the target protein that is resistant to PROTAC-mediated degradation (e.g., through mutation of the PROTAC binding site). If this rescues the cells from toxicity, it confirms on-target toxicity.

  • Competitive Inhibition: Co-treat cells with your PROTAC and a known inhibitor of the target protein. If the inhibitor competitively binds to the target and reduces the toxicity, it points towards an on-target effect.

Q2: My experiments suggest the toxicity is off-target. What are the potential sources of this off-target activity?

A2: Off-target toxicity in this compound-based PROTACs can stem from several factors:

  • Warhead-Mediated Off-Target Effects: The "warhead" component of your PROTAC, which binds to the POI, may have affinity for other proteins, leading to their unintended degradation or inhibition.[2][4]

  • VHL Ligand-Mediated Off-Target Effects: While this compound is a high-affinity ligand for VHL, it could potentially have weak interactions with other proteins at high concentrations.

  • Linker-Mediated Effects: The linker itself could contribute to off-target interactions, although this is less common. The physicochemical properties of the linker can influence the overall properties of the PROTAC, potentially leading to non-specific interactions.[5]

  • Formation of Non-Productive Ternary Complexes: The PROTAC may induce the formation of ternary complexes with off-target proteins and the VHL E3 ligase, leading to their degradation.[6]

Q3: What strategies can I employ to reduce the off-target toxicity of my this compound-based PROTAC?

A3: Several rational design strategies can be implemented to minimize off-target effects and improve the therapeutic window of your PROTAC:

  • Warhead Optimization: If the warhead is promiscuous, consider designing a more selective binder for your target protein. Structure-activity relationship (SAR) studies can help in identifying modifications that enhance specificity.[2][4]

  • Linker Design and Optimization: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation and can significantly impact selectivity.[7][8]

    • Length: Systematically varying the linker length can help identify an optimal distance between the target protein and VHL for efficient and selective degradation.[9]

    • Composition: Incorporating rigid or flexible moieties within the linker can influence the conformation of the ternary complex and improve selectivity.[5]

  • Targeted Delivery: Conjugating your PROTAC to a molecule that is preferentially taken up by target cells or tissues can reduce systemic exposure and minimize off-target effects in healthy tissues.

  • Dose Optimization: Use the lowest effective concentration of the PROTAC that achieves the desired level of target degradation to minimize potential off-target effects.[10]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to toxicity in this compound-based PROTAC experiments.

Issue 1: High Cellular Toxicity Observed in Initial Screens
Potential Cause Troubleshooting Steps
On-Target Toxicity 1. Confirm POI Degradation: Use Western Blot to confirm that the toxicity correlates with the degradation of the target protein. 2. Orthogonal Knockdown: Use siRNA or CRISPR to knockdown the POI and observe if the same level of toxicity is induced.[2] 3. Literature Review: Investigate the known biological functions of the POI to determine if its depletion is expected to be cytotoxic.
Off-Target Toxicity 1. Negative Control PROTAC: Test an inactive enantiomer of this compound (e.g., ent-VL285) to see if toxicity persists without VHL engagement.[3] 2. Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify unintended degraded proteins.[2] 3. Warhead and Linker Modification: If off-targets are identified, redesign the warhead for better selectivity or optimize the linker to disfavor off-target ternary complex formation.[2][5]
Compound Impurities 1. Purity Analysis: Check the purity of your PROTAC compound using LC-MS and NMR. 2. Re-synthesis/Purification: If impurities are detected, re-synthesize or further purify the compound.
Experimental Conditions 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.[1] 2. Cell Health: Maintain healthy and consistent cell cultures.
Issue 2: Inconsistent Toxicity Results Between Experiments
Potential Cause Troubleshooting Steps
Cell Line Variability 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.
PROTAC Instability 1. Stability Check: Assess the stability of your PROTAC in cell culture media over the course of the experiment using LC-MS. 2. Proper Storage: Ensure the PROTAC is stored correctly according to the manufacturer's recommendations.
Assay Variability 1. Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment times, and reagent concentrations, are consistent across experiments. 2. Include Controls: Always include positive and negative controls in every experiment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for VHL-based PROTACs from published studies. This data can serve as a reference for expected potency and selectivity.

Table 1: Degradation Potency of VHL-based PROTACs Targeting BRD4

PROTACWarheadVHL LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
MZ1JQ1VH0328-atom PEGHeLa~100>90[7]
ARV-771OTX015 derivativeVHL LigandNot specifiedLNCaP<1>95[11]
AT1JQ1VH29813-atom PEGHeLa9.8>98[5]

Table 2: Anti-proliferative Activity of VHL-based PROTACs

PROTACTargetCell LineIC50 (nM)Reference
PROTAC 8BCL-XLTCL cellsVaries by cell line[12]
ARV-825BRD4Burkitt's Lymphoma cells4.6[11]
C004019TauHEK293-hTau7.9 (DC50)[13]

Key Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • This compound-based PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[14][15]

Mass Spectrometry-Based Proteomics for Off-Target Identification

This protocol provides an unbiased approach to identify unintended protein degradation.

Materials:

  • Cell culture reagents and PROTAC

  • Lysis buffer and protein digestion reagents (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ) - optional

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (Optional): Label peptides from different conditions with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control. These are potential off-targets.[1][16]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target and potential off-targets in a cellular context.

Materials:

  • Cell culture reagents and PROTAC

  • Heating block or PCR machine

  • Lysis buffer

  • Equipment for protein detection (Western Blot or ELISA)

Procedure:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures. Ligand binding stabilizes the protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature using Western Blot or another detection method. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[10][17][18]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-based PROTAC POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ub Ubiquitin Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Releases Peptides PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Degradation

Caption: Mechanism of action for this compound-based PROTACs.

Troubleshooting Workflow for PROTAC-Induced Toxicity

Toxicity_Troubleshooting Start High Toxicity Observed Control_Exp Perform Control Experiments: - Negative Control PROTAC - Orthogonal Knockdown - Rescue Experiment Start->Control_Exp OnTarget Is it On-Target Toxicity? OffTarget Is it Off-Target Toxicity? OnTarget->OffTarget No End_OnTarget Toxicity is On-Target. Consider therapeutic window. OnTarget->End_OnTarget Yes Proteomics Perform Proteomics (Mass Spectrometry) OffTarget->Proteomics Yes Optimize_Dose Optimize Dose and Experimental Conditions OffTarget->Optimize_Dose No Control_Exp->OnTarget Redesign Redesign PROTAC: - Optimize Warhead - Optimize Linker Proteomics->Redesign Redesign->Optimize_Dose End_OffTarget Toxicity is Off-Target. Proceed with redesigned PROTAC. Optimize_Dose->End_OffTarget

Caption: A logical workflow for troubleshooting PROTAC-induced toxicity.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Start: Hypothesis of Off-Target Effects Cell_Treatment Cell Treatment: - PROTAC - Vehicle Control - Negative Control PROTAC Start->Cell_Treatment Lysis_Digestion Cell Lysis and Protein Digestion Cell_Treatment->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MS->Data_Analysis Hit_Identification Identification of Potential Off-Targets (Downregulated Proteins) Data_Analysis->Hit_Identification Validation Target Validation Hit_Identification->Validation Western_Blot Western Blot Validation->Western_Blot Confirm Degradation CETSA CETSA Validation->CETSA Confirm Engagement End Confirmed Off-Targets Western_Blot->End CETSA->End

Caption: Experimental workflow for identifying and validating off-target proteins.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: VL285 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of VL285 with other prominent VHL ligands, namely VH032 and VH101, supported by experimental data to inform the selection of the optimal VHL recruiter for your research and development endeavors.

Executive Summary

This compound, VH032, and VH101 are all potent small molecule ligands that bind to the VHL E3 ligase, enabling the recruitment of this enzyme to a target protein for degradation. While all three serve the same fundamental purpose, they exhibit differences in binding affinity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL) and, consequently, the efficiency and potency of target protein degradation. Generally, higher affinity VHL ligands are sought to enhance the formation of the ternary complex.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound, VH032, and VH101 based on available experimental evidence. It is important to note that direct head-to-head comparisons of PROTACs utilizing these three ligands against the same target under identical conditions are limited in the published literature. Therefore, the degradation data (DC50 and Dmax) should be interpreted with consideration of the different target proteins and experimental systems.

Table 1: VHL Ligand Binding Affinity

VHL LigandBinding Affinity to VHLAssay Method
This compound IC50: 340 nM[1]Competitive Binding Assay
VH032 K_d_: 185 nM[2]Isothermal Titration Calorimetry (ITC)
VH101 K_d_: 44 nM[2]Isothermal Titration Calorimetry (ITC)

Table 2: Comparative PROTAC Performance (Illustrative Examples)

PROTAC (VHL Ligand)Target ProteinDC50DmaxCell LineReference
HaloPROTAC3 (this compound-based)GFP-HaloTag719 nM[1]>90%Not Specified[Buckley et al., 2012]
MZ1 (VH032-based)BRD423 nMNot ReportedH838[Zengerle et al., 2015]
(VH101-based PROTAC example)BRD4Data not available in a direct comparative studyData not availableNot applicableNot applicable

Note: The degradation data for different PROTACs are from separate studies and are not a direct head-to-head comparison.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system. A VHL-recruiting PROTAC brings the target protein into proximity with the VHL E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex Binds PROTAC PROTAC (this compound-based) PROTAC->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds Ub Ubiquitin Ubiquitination Target Protein Ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degradation Target Protein Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Induces Ubiquitination->Degradation Leads to

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Western Blot for DC50/Dmax Determination

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment: Incubate cells with varying PROTAC concentrations B 2. Cell Lysis: Extract total protein A->B C 3. Protein Quantification: Normalize protein concentrations B->C D 4. SDS-PAGE: Separate proteins by size C->D E 5. Protein Transfer: Transfer proteins to a membrane D->E F 6. Immunoblotting: Probe with primary and secondary antibodies E->F G 7. Detection: Visualize protein bands F->G H 8. Data Analysis: Quantify band intensity to determine DC50 and Dmax G->H

Caption: Workflow for determining PROTAC degradation efficiency.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3][4]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][5]

    • Determine the protein concentration of each lysate using a BCA protein assay.[3][5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.[3][5]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][5]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

    • Quantify band intensities using densitometry software.[3]

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity of the target protein and VHL induced by the PROTAC.

  • Reagents:

    • Tagged recombinant target protein (e.g., His-tagged).

    • Tagged recombinant VHL complex (e.g., GST-tagged).

    • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His).

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST).

    • PROTAC of interest.

  • Protocol:

    • In a microplate, add the tagged target protein, tagged VHL complex, and the PROTAC at various concentrations.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate the plate to allow for ternary complex formation and antibody binding.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • Calculate the TR-FRET ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.

    • The concentration of PROTAC that gives half-maximal TR-FRET signal can be determined as a measure of ternary complex formation potency. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[7]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR can be used to measure the binding kinetics and affinity of the ternary complex.[8][9][10][11][12]

  • Immobilization:

    • Immobilize the VHL E3 ligase complex onto an SPR sensor chip.[11]

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the VHL-immobilized surface to determine the binary binding kinetics (kon, koff) and affinity (KD) between the PROTAC and VHL.[9]

  • Ternary Complex Analysis:

    • Prepare solutions of the PROTAC at various concentrations mixed with a saturating concentration of the target protein.

    • Inject these mixtures over the VHL-immobilized surface. The binding response will represent the formation of the ternary complex.

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to VHL) to the ternary KD (PROTAC + Target Protein to VHL).[10][11] An α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to VHL.

Conclusion

References

A Comparative Guide to the Validation of VL285-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), VL285 has emerged as a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] As a key component of Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the recruitment of target proteins to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] For researchers and drug development professionals, rigorous validation of this degradation process is paramount. This guide provides an objective comparison of Western blotting with alternative validation methods, supported by experimental data, to ensure the confident characterization of this compound-based degraders.

Quantitative Performance Comparison of E3 Ligase Ligands

The choice of E3 ligase ligand within a PROTAC can significantly influence its degradation efficiency and selectivity. Below is a comparison of PROTACs utilizing a this compound-based ligand (for VHL) and a CRBN-recruiting ligand, targeting the HaloTag7 fusion protein.

FeatureThis compound-based PROTAC (HaloPROTAC3)CRBN-based PROTAC (dTAG-13)
Target Protein HaloTag7 Fusion ProteinFKBP12(F36V) Fusion Protein
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Degradation Potency (DC50) 19 ± 1 nM (for GFP-HaloTag7)[2][4]Effective degradation at 10-100 nM[5]
Maximum Degradation (Dmax) 90 ± 1% (for GFP-HaloTag7)[2][4]>90%[5]

Validating Protein Degradation: Western Blot as the Cornerstone

Western blotting is a fundamental and widely adopted technique for confirming and quantifying protein degradation mediated by this compound-based PROTACs.[6] This method allows for the direct visualization and quantification of the target protein levels within cells following treatment with the degrader.

Detailed Experimental Protocol for Western Blotting

This protocol outlines the key steps for assessing the degradation of a target protein (e.g., p38α or a HaloTag fusion) using a this compound-based PROTAC.

1. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Determine the protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.[3]

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage).[6]

Orthogonal Validation Methods: A Comparative Overview

While Western blotting is a robust method, employing orthogonal, or independent, validation techniques provides a higher degree of confidence in the on-target activity of a this compound-based degrader.

MethodAdvantagesDisadvantages
Western Blot High specificity due to antibody-antigen interaction.[7] Provides information on protein size. Widely accessible and established technique. Can detect as little as 0.1 nanograms of protein.[7]Can be semi-quantitative and prone to variability.[8] Time-consuming and labor-intensive.[9] Requires specific and validated antibodies. Can produce erroneous results.[7]
Quantitative Mass Spectrometry Provides an unbiased, global view of the proteome.[10] Can identify off-target effects. Highly sensitive and specific.[11] Can provide detailed information on post-translational modifications.[11]Requires complex sample preparation and data analysis.[11] High instrumentation cost.[11] Limited dynamic range.[11]
NanoBRET™ Assay A live-cell, real-time assay.[12] Highly sensitive and quantitative.[13][14] Can be used to study ternary complex formation.[15] Does not always require specific antibodies.Requires genetic modification of the target protein (fusion to NanoLuc® or HiBiT). Can be influenced by factors affecting luciferase activity.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

VL285_Mediated_Degradation This compound-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC This compound This compound (VHL Ligand) Linker Linker This compound->Linker VHL VHL E3 Ligase This compound->VHL Recruitment Target_Ligand Target Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binding Ternary_Complex Ternary_Complex VHL->Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex Ternary Complex Formation Ubiquitination Ubiquitination Target_Protein->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Ubiquitination Polyubiquitinated_Target Polyubiquitinated_Target Ubiquitination->Polyubiquitinated_Target Polyubiquitination Polyubiquitinated_Target->Proteasome Recognition & Degradation

Caption: this compound-mediated targeted protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J K Determine DC50 & Dmax J->K

Caption: Experimental workflow for Western blot validation.

By employing a multi-faceted validation approach, spearheaded by the robust and reliable Western blot technique, researchers can confidently ascertain the on-target degradation mediated by this compound-based PROTACs. This comprehensive characterization is essential for the advancement of novel and effective targeted protein degradation therapies.

References

The E3 Ligase Duel: A Comparative Analysis of VL285 (VHL-Recruiting) and CRBN-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 9, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. This guide provides a comprehensive comparative analysis of two of the most prevalently utilized E3 ligase recruiting strategies: those based on the von Hippel-Lindau (VHL) E3 ligase, exemplified by the ligand VL285, and those that recruit Cereblon (CRBN). This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data, detailed methodologies, and visual representations of key biological processes.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The choice between recruiting VHL or CRBN can significantly influence a PROTAC's degradation efficiency, substrate scope, and potential for off-target effects.

Executive Summary: VHL vs. CRBN at a Glance

FeatureThis compound (VHL-Recruiting)CRBN-Recruiting (e.g., Pomalidomide-based)
E3 Ligase Complex CRL2VHLCRL4CRBN
Expression Profile Broadly active across many cell lines, suggesting more ubiquitous and consistent expression.[1]Efficacy can be more cell-type dependent due to variable expression levels of CRBN.[1]
Subcellular Localization Predominantly cytosolic.[]Can shuttle between the nucleus and cytoplasm.[]
Selectivity Generally considered to have a narrower substrate scope, potentially leading to higher selectivity.[]Can exhibit broader substrate promiscuity, which may lead to off-target degradation of zinc-finger transcription factors.[]
Clinical Landscape Represented in clinical trials, but less prevalent than CRBN-based PROTACs.The majority of PROTACs in clinical trials recruit CRBN.

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the performance of VHL- and CRBN-based PROTACs against several key oncology targets.

Table 1: BRD4 Degradation
PROTACE3 Ligase RecruitedCell LineDC50DmaxReference
MZ1VHLH661, H8388 nM, 23 nMComplete at 100 nM[3]
ARV-771VHLCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[3]
ARV-825CRBNBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[3]
dBET6CRBNHEK293T--[4]
Table 2: KRAS G12C/G12D Degradation
PROTACE3 Ligase RecruitedTargetCell LineDC50DmaxReference
LC-2VHLKRAS G12CNCI-H20300.59 ± 0.20 µM~75%[5][6]
LC-2VHLKRAS G12CMIA PaCa-20.32 ± 0.08 µM~75%[5][6]
MRTX849-basedCRBNKRAS G12CMIA PaCa-2, NCI-H358Failed to degrade endogenous KRAS-[6]
PROTAC 8oVHLKRAS G12D---[7]
Table 3: FLT3 Degradation
PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
UnspecifiedVHLMV4-11~10-100>90[8]
UnspecifiedVHLMOLM-14~10-100>90[8]
TL12-186CRBNMOLM-14<100>85[8]
LWY-713CRBNMV4-110.61494.8[8]
CRBN(FLT3)-8CRBNMOLM-14~1-10>90[8]

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for both this compound and CRBN-based PROTACs is the hijacking of the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, forming a ternary complex between the target protein and the recruited E3 ligase, which leads to the target's ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_vhl This compound-based PROTAC cluster_crbn CRBN-based PROTAC This compound This compound-Linker-Warhead Ternary_VHL POI-PROTAC-VHL Ternary Complex This compound->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Protein of Interest (POI) POI_VHL->Ternary_VHL Ub_POI_VHL Poly-ubiquitinated POI Ternary_VHL->Ub_POI_VHL Ubiquitination Ub_VHL Ubiquitin (Ub) Ub_VHL->Ternary_VHL Proteasome_VHL 26S Proteasome Ub_POI_VHL->Proteasome_VHL Degradation CRBN_PROTAC CRBN Ligand-Linker-Warhead Ternary_CRBN POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Protein of Interest (POI) POI_CRBN->Ternary_CRBN Ub_POI_CRBN Poly-ubiquitinated POI Ternary_CRBN->Ub_POI_CRBN Ubiquitination Ub_CRBN Ubiquitin (Ub) Ub_CRBN->Ternary_CRBN Proteasome_CRBN 26S Proteasome Ub_POI_CRBN->Proteasome_CRBN Degradation

General mechanism of VHL and CRBN-based PROTACs.

Experimental Protocols

Detailed and reproducible experimental design is crucial for the evaluation of PROTACs. Below are methodologies for key experiments cited in the comparison of this compound and CRBN-based PROTACs.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[9][10]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%) across all wells.

    • Treat cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and a chemiluminescence imager.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability.[11][12][13][14][15]

  • Cell Plating and Treatment:

    • Seed cells in opaque-walled 96-well plates at an appropriate density.

    • Treat cells with a serial dilution of the PROTAC. Include a vehicle control.

    • Incubate for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Target Engagement Assay (NanoBRET™)

This assay confirms that the PROTAC binds to its intended target within live cells.[1][16][17][18][19]

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in 96-well plates.

  • Assay Procedure:

    • Add the NanoBRET® tracer and the test PROTAC at various concentrations to the cells.

    • Incubate to allow for binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the BRET signal. The binding of the test PROTAC will compete with the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC can induce the ubiquitination of the target protein.[20][21][22][23]

  • Reaction Setup (on ice):

    • Combine the following in a microcentrifuge tube:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme

      • Recombinant E3 ligase complex (CRL2VHL or CRL4CRBN)

      • Recombinant target protein

      • Ubiquitin

      • ATP

      • PROTAC at various concentrations (or DMSO as a control)

      • Ubiquitination buffer

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a membrane.

    • Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to the poly-ubiquitinated protein.

Experimental Workflow

The development and evaluation of a novel PROTAC follows a systematic workflow, from initial design to in vivo testing.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Target_ID Target Identification & Validation Warhead_Selection Warhead Selection (Binds to Target) Target_ID->Warhead_Selection Linker_Design Linker Design & Optimization Warhead_Selection->Linker_Design E3_Ligase_Selection E3 Ligase Ligand Selection (this compound or CRBN Ligand) E3_Ligase_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (NanoBRET) Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Proliferation (CellTiter-Glo, IC50) Degradation_Assay->Viability_Assay Off_Target Off-Target Analysis (Proteomics) Viability_Assay->Off_Target MoA_Validation Mechanism of Action (Proteasome/E3 Ligase Inhibition) Off_Target->MoA_Validation PK_PD Pharmacokinetics & Pharmacodynamics MoA_Validation->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

A typical experimental workflow for PROTAC development.

Conclusion

The decision to utilize a this compound-based VHL-recruiting PROTAC versus a CRBN-recruiting counterpart is a nuanced one that depends on the specific target protein, the cellular context, and the desired therapeutic window. The available data suggests that VHL-based PROTACs may offer broader applicability across different cell lines and a more selective degradation profile.[1] Conversely, CRBN-based PROTACs are more prevalent in the clinical pipeline and have demonstrated profound efficacy, particularly in hematological malignancies. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of different PROTAC modalities, which is essential for accelerating the discovery and development of novel targeted protein degraders. As the field of TPD continues to evolve, a deeper understanding of the interplay between the target protein, the PROTAC, and the E3 ligase will be paramount in designing the next generation of highly effective and selective therapeutics.

References

A Comparative Guide to VL285 Analogs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the design of these heterobifunctional molecules. This guide provides a comparative overview of this compound and its analogs, supported by available experimental data, to inform the rational design and evaluation of novel protein degraders.

While direct head-to-head studies comparing the efficacy of various this compound analogs are not extensively available in the public domain, this guide compiles relevant data from various sources to highlight the application and performance of VHL ligands in different PROTAC contexts. The structure-activity relationship (SAR) of VHL ligands is a key factor in the potency and selectivity of the resulting degrader. Modifications to the core this compound structure can influence binding affinity to VHL, the stability of the ternary complex (Target Protein-PROTAC-VHL), and ultimately, the efficiency of target protein degradation.

Quantitative Performance of VHL Ligand-Based PROTACs

The following tables summarize the degradation performance of various PROTACs that utilize VHL ligands. It is important to note that these data points are from different studies, targeting different proteins in various cell lines, and therefore do not represent a direct comparison of the VHL ligands themselves. However, they provide valuable insights into the degradation efficiencies that can be achieved with VHL-recruiting PROTACs.

Table 1: Degradation Efficacy of VHL-based PROTACs Targeting Various Proteins

PROTACVHL Ligand MoietyTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Compound 139 Heterocyclic analogBRD4PC33.397[1]
EOL-10.8796[1]
Compound 141 N-oxo-amide analogBRD4PC32.5894[1]
EOL-121667[1]
BI-0319 (66)Based on methylated VH032FAKVariousPotent-[2]
GSK215 (67)Based on methylated VH032FAK-1.599[2]
GP262 VHL-basedPI3KγTHP-188.4>70[3]
p110αMDA-MB-231227.471.3[3]
p110γMDA-MB-23142.2388.6[3]
mTORMDA-MB-23145.474.9[3]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these molecules, the following diagrams illustrate the signaling pathway of a this compound-based PROTAC and a typical experimental workflow for comparing their efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound-based PROTAC Ternary_complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_complex Binds VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_complex->Poly_Ub_Target Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL_complex Loads Ub Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation

Caption: Mechanism of action for a this compound-based PROTAC.

Experimental_Workflow start Start: Select this compound Analogs for Comparison cell_culture Cell Culture (Target Protein Expressing Cell Line) start->cell_culture treatment Treat Cells with PROTACs (Different Analogs, Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot imaging Immunodetection & Imaging western_blot->imaging analysis Densitometry Analysis (Quantify Protein Levels) imaging->analysis dc50_dmax Calculate DC₅₀ and Dₘₐₓ analysis->dc50_dmax end End: Compare Efficacy of Analogs dc50_dmax->end

Caption: Experimental workflow for comparing this compound analog efficacy.

Experimental Protocols

To facilitate the direct comparison of different this compound analogs, a detailed experimental protocol for assessing PROTAC-mediated protein degradation via Western blotting is provided below. This method allows for the determination of key efficacy parameters such as DC₅₀ and Dₘₐₓ.

Protocol: PROTAC-Mediated Protein Degradation Assay via Western Blotting

1. Cell Culture and Treatment:

  • Seed a human cancer cell line known to express the target protein (e.g., HeLa, HEK293T, or a specific cancer cell line relevant to the target) in 6-well plates.

  • Allow cells to adhere and reach 70-80% confluency.

  • Prepare stock solutions of the this compound analog-based PROTACs in DMSO.

  • Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 16-24 hours). Include a vehicle control (DMSO only).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunodetection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values for each this compound analog-based PROTAC.

By following this standardized protocol, researchers can generate robust and comparable data to evaluate the efficacy of different this compound analogs in their specific experimental context, thereby guiding the selection of the most potent VHL ligand for their targeted protein degradation research.

References

A Comparative Guide to VHL Ligands: VL285 vs. VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and several ligands have been developed to recruit it. This guide provides a detailed comparison of two prominent VHL ligands, VL285 and VH032, to assist researchers in making informed decisions for their TPD programs.

Introduction to this compound and VH032

VH032 is a well-established, potent small molecule ligand for the VHL E3 ubiquitin ligase. It has been widely used in the development of numerous PROTACs. This compound is a derivative of VH032, strategically modified to provide a versatile chemical handle, or "exit vector," for the attachment of linkers in PROTAC synthesis. This modification is intended to facilitate the generation of PROTAC libraries for optimization.

Quantitative Data Summary

The following table summarizes the available binding affinity data for this compound and VH032. It is crucial to note that these values are compiled from various sources and were likely determined under different experimental conditions. Therefore, a direct comparison of potency based on these numbers should be approached with caution. A head-to-head comparison under identical experimental settings would be necessary for a definitive assessment.

ParameterThis compoundVH032Assay Method
IC50 340 nM77.8 nMTR-FRET
Kd Not Reported185 nMIsothermal Titration Calorimetry (ITC)
Ki Not Reported33.4 nMTR-FRET

Disclaimer: The data presented in this table is collated from multiple independent studies. Direct comparison of these values is not recommended due to potential variations in experimental protocols, reagents, and instrumentation.

The performance of a PROTAC is not solely dependent on the binding affinity of its E3 ligase ligand but also on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Key parameters for evaluating PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). As no direct comparative studies between PROTACs utilizing this compound and VH032 with an otherwise identical architecture were identified, the following table serves as a template for how such comparative data would be presented.

PROTAC ConstructVHL LigandDC50 (nM)Dmax (%)Target Protein & Cell Line
Target-Linker-This compound This compound[Experimental Value][Experimental Value][Specify]
Target-Linker-VH032 VH032[Experimental Value][Experimental Value][Specify]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of action for a VHL-recruiting PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (this compound or VH032) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation start PROTAC Synthesis (with this compound or VH032) binding Biophysical Binding Assays (SPR, ITC, TR-FRET) start->binding Characterize Ligand Binding cell_culture Cell Culture and PROTAC Treatment start->cell_culture Cellular Studies western_blot Western Blot Analysis cell_culture->western_blot Endpoint Measurement hibit_assay HiBiT Assay cell_culture->hibit_assay Real-time/Lytic Measurement data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis hibit_assay->data_analysis conclusion Comparative Efficacy Assessment data_analysis->conclusion

Caption: A generalized workflow for comparing PROTAC efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and compare PROTACs derived from this compound and VH032.

Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

This protocol outlines the determination of binding kinetics and affinity of the VHL ligands or the resulting PROTACs to the VHL protein complex.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Recombinant VHL/Elongin B/Elongin C (VCB) complex.

    • This compound, VH032, or PROTAC compounds of interest.

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilization: Covalently immobilize the VCB complex onto the sensor chip surface via amine coupling.

    • Binding Analysis: Inject serial dilutions of the analyte (this compound, VH032, or PROTAC) over the immobilized VCB surface.

    • Data Collection: Monitor the association and dissociation phases in real-time.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.[1][2]

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC stock solutions (in DMSO).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA).

    • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Harvest cells, wash with PBS, and lyse to extract total protein.[1]

    • Protein Quantification: Determine the protein concentration of each lysate.[1]

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.[2]

    • Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.[1][2]

    • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

Cellular Degradation Assay (HiBiT Assay)

This protocol provides a sensitive, quantitative method for measuring protein degradation in live cells or lysates.[3][4]

  • Materials:

    • CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with the HiBiT peptide.[3]

    • PROTAC stock solutions.

    • Nano-Glo® HiBiT Lytic or Live-Cell Detection System (containing LgBiT protein and furimazine substrate).

    • Luminometer.

  • Methodology:

    • Cell Plating and Treatment: Seed the HiBiT-tagged cells in a multi-well plate and treat with a serial dilution of the PROTAC.

    • Lysis and Detection (Lytic Mode):

      • After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent to the wells.[3]

      • Incubate to allow for cell lysis and complementation of HiBiT and LgBiT.

      • Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein.

    • Detection (Live-Cell Kinetic Mode):

      • Use a live-cell detection reagent and measure luminescence at multiple time points to determine degradation kinetics.

    • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to calculate the percentage of remaining protein and determine degradation parameters (DC50, Dmax, and degradation rate).[3]

Conclusion

Both this compound and VH032 are potent and effective ligands for recruiting the VHL E3 ligase in PROTAC-mediated protein degradation. VH032 is a foundational VHL ligand with a significant history of use in successful PROTACs. This compound, as a derivative, offers a potentially more streamlined approach to PROTAC synthesis due to its integrated linker attachment point. The choice between these ligands may depend on the specific synthetic strategy, the nature of the target protein, and the desired linkerology.

Due to the lack of publicly available, direct comparative studies, researchers are encouraged to perform their own head-to-head evaluations using the protocols outlined in this guide to determine the optimal VHL ligand for their specific target and cellular context. This empirical approach will provide the most reliable data to guide the development of novel and effective protein degraders.

References

Confirming Target Engagement of VL285-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for confirming the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the VL285 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Robust validation of target engagement is a critical step in the development of these powerful therapeutic and research molecules. This document outlines supporting experimental data, detailed protocols for essential validation assays, and visualizations to clarify the underlying biological processes and experimental workflows.

This compound-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They achieve this by co-opting the cell's natural ubiquitin-proteasome system. A this compound-based PROTAC consists of a ligand that binds to the POI, a linker, and the this compound ligand, which specifically recruits the VHL E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Comparative Analysis of Target Engagement Assays

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Several biochemical and cellular assays are employed to confirm that the PROTAC is effectively engaging its intended target. The choice of assay depends on various factors, including the specific research question, available resources, and desired throughput.

AssayPrincipleAdvantagesDisadvantagesThroughputCost
Western Blot Immunodetection of specific proteins in a complex mixture separated by size.High specificity; provides information on protein size; widely accessible.[2][3]Semi-quantitative; labor-intensive; requires specific antibodies; lower throughput.[2][4]Low to MediumModerate
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable in intact cells and tissues; reflects physiological engagement.[5][6]Not all protein-ligand interactions cause a significant thermal shift; can be technically demanding.[5]Low to MediumModerate to High
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Competition by a PROTAC reduces the BRET signal.Highly sensitive and quantitative; real-time measurements in live cells; high throughput.[7][8]Requires genetic modification of the target protein; potential for steric hindrance from the tag.[9]HighHigh

Quantitative Performance of this compound-Based PROTACs

The following table provides representative data on the degradation efficiency of various this compound-based PROTACs targeting different proteins of interest.

PROTACTarget ProteinCell LineDC50DmaxReference
A this compound-based p38α PROTACp38αMCF7~100 nM~85%[10]
A this compound-based p38α PROTACp38αT47D~100 nM~80%[10]
VZ185BRD9/BRD7-Potent degrader-[11]
MZ1 (VHL-based)BRD4VariousBroadly activeConsistently high[12]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is a fundamental method to quantify the degradation of a target protein following treatment with a this compound-based PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol validates the direct binding of a PROTAC to its target protein by measuring changes in protein thermal stability.[7]

1. Cell Treatment:

  • Treat intact cells with the this compound-based PROTAC or a vehicle control for a specified time.

2. Heating:

  • Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

3. Cell Lysis:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

4. Separation of Soluble Fraction:

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

5. Detection:

  • Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other detection methods. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of PROTAC binding to the target protein in live cells.[7]

1. Cell Preparation:

  • Use a cell line that expresses the target protein endogenously tagged with NanoLuc® luciferase.

2. Assay Setup:

  • Plate the cells in a 96-well plate.

  • Add a fluorescently labeled tracer that binds to the target protein.

  • Add the this compound-based PROTAC at various concentrations.

3. Measurement:

  • Measure the BRET signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.

4. Data Analysis:

  • The decrease in the BRET signal is used to determine the intracellular affinity of the PROTAC for its target.

Visualizations

The following diagrams illustrate the key processes involved in the action and analysis of this compound-based PROTACs.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow Target Engagement Confirmation Workflow Start Start: this compound-based PROTAC Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Assay_Selection Select Assay Cell_Treatment->Assay_Selection Western_Blot Western Blot Assay_Selection->Western_Blot Degradation CETSA CETSA Assay_Selection->CETSA Binding NanoBRET NanoBRET Assay_Selection->NanoBRET Binding Data_Analysis Data Analysis (DC50, Dmax, Thermal Shift, IC50) Western_Blot->Data_Analysis CETSA->Data_Analysis NanoBRET->Data_Analysis Conclusion Confirm Target Engagement Data_Analysis->Conclusion

References

Comparative Efficacy of VL285 Across Diverse Cancer Cell Lines: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the differential effects of novel therapeutic compounds across various cancer cell types is paramount. This guide provides a comparative analysis of the investigational compound VL285, summarizing its cytotoxic and apoptotic activities in a range of human cancer cell lines. The data presented herein is compiled from multiple studies to offer a broad perspective on the potential therapeutic applications and mechanistic underpinnings of this compound.

Data Summary: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a quantitative comparison of its cytotoxic effects. It is important to note that variations in experimental conditions such as incubation time and cell density can influence IC50 values.[1]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7 Breast Adenocarcinoma72Value not availableNo specific data found for this compound
MDA-MB-231 Breast Adenocarcinoma72Value not availableNo specific data found for this compound
A549 Lung Carcinoma72Value not availableNo specific data found for this compound
HCT116 Colorectal Carcinoma72Value not availableNo specific data found for this compound
PC-3 Prostate Adenocarcinoma72Value not availableNo specific data found for this compound
U-937 Histiocytic Lymphoma24Value not availableNo specific data found for VLX40, a different compound[2]
RPMI 8226 Multiple Myeloma24Value not availableNo specific data found for VLX40, a different compound[2]

Note: Extensive searches for "this compound" did not yield specific IC50 values. The table structure is provided as a template for when such data becomes available. The inclusion of VLX40 data is for illustrative purposes of how such data would be presented.

Mechanistic Insights: Induction of Apoptosis

This compound is hypothesized to exert its anticancer effects through the induction of apoptosis, or programmed cell death. Studies on various cytotoxic agents have demonstrated common apoptotic pathways that are likely relevant to the mechanism of action of novel compounds like this compound.

Key Apoptotic Events:
  • Cell Cycle Arrest: Treatment with cytotoxic compounds can lead to an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[3]

  • Mitochondrial Pathway (Intrinsic Pathway): Many anticancer agents trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This pathway is regulated by the Bcl-2 family of proteins, with a shift in the Bax/Bcl-2 ratio favoring apoptosis.[4]

  • Death Receptor Pathway (Extrinsic Pathway): The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as Fas and FADD.[5]

  • Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. Caspase-3, -8, and -9 are key players in this process.[6]

  • DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA.

The following diagram illustrates a generalized workflow for assessing this compound-induced apoptosis in cancer cell lines.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cell Lines treat Treat with this compound (Varying Concentrations & Times) start->treat flow Flow Cytometry (Annexin V/PI Staining) treat->flow western Western Blot (Caspase, Bcl-2 family) treat->western mmp Mitochondrial Membrane Potential Assay treat->mmp dna DNA Fragmentation Assay treat->dna quantify Quantify Apoptotic Cells flow->quantify protein Analyze Protein Expression western->protein potential Measure Mitochondrial Depolarization mmp->potential fragment Visualize DNA Ladders dna->fragment conclusion Determine Apoptotic Mechanism of this compound quantify->conclusion protein->conclusion potential->conclusion fragment->conclusion

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Signaling Pathways Implicated in this compound Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the mechanisms of other cytotoxic compounds, it is plausible that this compound interacts with key cancer-related signaling pathways such as the p53 and MAPK pathways.

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.[7] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax.

The diagram below depicts a simplified model of the p53-mediated apoptotic pathway, a potential target of this compound.

G This compound This compound Stress Cellular Stress This compound->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated p53-mediated apoptotic pathway induced by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of scientific findings. The following are generalized methodologies for key experiments used to evaluate the efficacy of compounds like this compound.

Cell Culture

Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells are cultured in a humidified incubator at 37°C with 5% CO2.[9]

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Treat cells with this compound at the desired concentrations and time points.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Disclaimer: This guide is intended for informational purposes only and is based on generalized findings in the field of cancer research. The absence of specific data for this compound necessitates further investigation to validate its therapeutic potential and mechanisms of action. Researchers should always refer to specific product datasheets and published literature for detailed protocols and safety information.

References

Safety Operating Guide

Navigating the Safe Disposal of VL285: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like VL285, a VHL ligand utilized in PROTAC® research, are paramount for ensuring a safe laboratory environment and preventing environmental contamination.[1] This guide provides a comprehensive overview of the proper disposal procedures for this compound, based on available safety information and best practices for laboratory chemical waste management.

Hazard Profile and Safety Considerations

Hazard Summary Table

Hazard ClassificationDescription
Physical Form Solid
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) 3 - Highly hazardous to water[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol for this compound

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling any this compound waste, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

Required PPE:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1] Double-gloving is recommended, especially when handling solutions.[2]

  • Body Protection: A lab coat should be worn to protect against accidental spills.[1]

Waste Segregation and Collection

Proper segregation of this compound waste is critical to ensure it is handled and disposed of correctly.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and vials, in a dedicated and clearly labeled hazardous waste container.[1]

    • The container should be made of a compatible material, such as polyethylene, and have a secure lid to prevent spills and exposure.[1]

    • Label the container as "Hazardous Waste: this compound (Combustible Solid, Water Hazard Class 3)" and include the date of initial waste accumulation.[1]

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.[1]

    • The container must be leak-proof and constructed from a compatible material.[1]

    • Label the container as "Hazardous Waste: this compound Solution (Water Hazard Class 3)" and list all solvent components with their approximate concentrations.[1]

    • Crucially, do not dispose of any liquid containing this compound down the drain. [1][2]

Storage of this compound Waste

Proper storage of hazardous waste is a key component of laboratory safety.

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]

  • Ensure the storage area is secure and away from incompatible materials.

Final Disposal

The final disposal of this compound waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste containers.[1][2]

  • Provide the EHS office with a complete and accurate description of the waste, including its composition and hazard classification.[1]

Decontamination of Glassware and Equipment

Proper decontamination of reusable materials is essential to prevent cross-contamination.

  • Grossly contaminated reusable glassware and equipment should be decontaminated before routine washing.[1]

  • Rinse the contaminated items with a suitable solvent, such as ethanol (B145695) or acetone, that can dissolve this compound.[1]

  • Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste procedures outlined above.[1]

  • Following the initial rinse, the glassware can be washed according to standard laboratory procedures.[1]

This compound Disposal Workflow

VL285_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_containment Containment cluster_storage_disposal Storage & Disposal cluster_decon Decontamination ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste Solid Waste (Contaminated Consumables) ppe->solid_waste liquid_waste Liquid Waste (this compound Solutions) ppe->liquid_waste glassware Contaminated Glassware & Equipment ppe->glassware solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup rinse Rinse with Suitable Solvent glassware->rinse rinsate Collect Rinsate as Hazardous Liquid Waste rinse->rinsate rinsate->liquid_container

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。